Pramipexole-d7-1 dihydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C10H19Cl2N3S |
|---|---|
Peso molecular |
291.29 g/mol |
Nombre IUPAC |
(6S)-6-N-(1,1,2,2,3,3,3-heptadeuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride |
InChI |
InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m0../s1/i1D3,2D2,5D2;; |
Clave InChI |
QMNWXHSYPXQFSK-KVDKKASKSA-N |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to Pramipexole-d7 Dihydrochloride
Abstract
Pramipexole-d7 dihydrochloride (B599025) is the deuterium-labeled analogue of Pramipexole (B1678040) dihydrochloride, a potent non-ergot dopamine (B1211576) agonist. Its primary application is as a high-fidelity internal standard for the quantitative analysis of Pramipexole in biological matrices using mass spectrometry. This guide provides a comprehensive overview of its chemical properties, the mechanism of action of its non-labeled counterpart, and detailed protocols for its application in bioanalytical assays, tailored for researchers and professionals in drug development.
Introduction
Pramipexole is a well-established therapeutic agent for managing the signs and symptoms of idiopathic Parkinson's disease and for the treatment of moderate-to-severe primary Restless Legs Syndrome (RLS).[1][2] It functions by selectively stimulating dopamine receptors in the brain.[3] Pramipexole-d7 dihydrochloride is a stable, isotopically labeled version of Pramipexole dihydrochloride where seven hydrogen atoms on the propyl group have been replaced with deuterium.[4] This substitution results in a molecule that is chemically identical to Pramipexole but has a higher molecular weight. This key difference makes it an ideal internal standard for sensitive and accurate quantification in pharmacokinetic, bioequivalence, and metabolic studies, particularly those employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]
Chemical and Physical Properties
Pramipexole-d7 dihydrochloride shares its core chemical structure and reactivity with the unlabeled compound but is distinguished by its increased mass.
dot
Caption: Chemical structure of Pramipexole-d7 Dihydrochloride.
Table 1: Physicochemical Properties of Pramipexole-d7 Dihydrochloride
| Property | Value | Reference(s) |
| Chemical Name | (6S)-6-(Propyl-d7-amino)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride | [4] |
| Molecular Formula | C₁₀H₁₂D₇N₃S · 2HCl | |
| Molecular Weight | ~291.30 g/mol | |
| CAS Number | 2702798-58-9 | [4] |
| Appearance | White to off-white crystalline powder | [6][7] |
| Solubility | Freely soluble in water and methanol; soluble in DMSO | [7][] |
Mechanism of Action (Pramipexole)
The therapeutic effects of Pramipexole are derived from its activity as a dopamine agonist with high selectivity and full intrinsic activity at the D2 subfamily of dopamine receptors, which includes the D2, D3, and D4 receptor subtypes.[3] It possesses a particularly high affinity for the D3 receptor.[9] The precise mechanism for treating Parkinson's disease is not fully known but is believed to involve the stimulation of dopamine receptors in the striatum, compensating for the reduced dopamine levels characteristic of the disease.[1][10]
Activation of these G-protein coupled receptors (GPCRs) by Pramipexole initiates a signaling cascade that inhibits the enzyme adenylyl cyclase. This leads to a reduction in intracellular cyclic AMP (cAMP) levels, which in turn modulates downstream ion channel activity and reduces neuronal excitability, helping to restore balance in motor control pathways.
dot
References
- 1. medicalresearchjournal.org [medicalresearchjournal.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Pramipexole-d7-1 dihydrochloride (pramipexole hydrochloride-d7-1; mirapax hydrochloride-d7-1) | Dopamine Receptor | 2702798-58-9 | Invivochem [invivochem.com]
- 5. LC-MS/MS analysis of pramipexole in mouse plasma and tissues: elimination of lipid matrix effects using weak cation exchange mode based solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 9. apexbt.com [apexbt.com]
- 10. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to the Physical Properties of Pramipexole-d7 dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pramipexole-d7 dihydrochloride (B599025) is the deuterated form of Pramipexole (B1678040) dihydrochloride, a potent dopamine (B1211576) D2, D3, and D4 receptor agonist.[1] The strategic replacement of seven hydrogen atoms with deuterium (B1214612) can offer advantages in pharmacokinetic studies, particularly in metabolic profiling and as an internal standard for quantitative analysis by mass spectrometry.[1] Understanding the core physical and chemical properties of this isotopically labeled compound is fundamental for its correct handling, formulation development, and application in research settings. This technical guide provides a comprehensive overview of the known physical properties of Pramipexole-d7 dihydrochloride, alongside detailed experimental protocols for their determination.
Chemical Identity and Structure
Pramipexole-d7 dihydrochloride is a stable, isotopically labeled version of pramipexole dihydrochloride. The deuterium atoms are typically located on the propyl group attached to the amine. This labeling provides a distinct mass signature for use in mass spectrometry-based assays without significantly altering the compound's chemical behavior.
Caption: Chemical Structure of Pramipexole-d7 dihydrochloride.
Physical and Chemical Properties
While specific experimental data for some physical properties of Pramipexole-d7 dihydrochloride are not widely published, they are expected to be very similar to those of the non-deuterated form, Pramipexole dihydrochloride. The introduction of deuterium atoms results in a slight increase in molecular weight but generally has a negligible effect on macroscopic physical properties such as melting point, boiling point, and solubility.
Table 1: General Properties of Pramipexole-d7 dihydrochloride
| Property | Value | Reference |
| Chemical Name | (6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride-d7 | [1] |
| Molecular Formula | C₁₀H₁₂D₇N₃S · 2HCl | N/A |
| Molecular Weight | 291.30 g/mol | N/A |
| CAS Number | 2702798-58-9 | [2] |
| Appearance | Typically exists as a solid at room temperature. | [2] |
| Storage | Store at -20°C. | [3] |
Table 2: Physicochemical Data of Pramipexole dihydrochloride (as a reference)
| Property | Value | Reference |
| Melting Point | 296-301 °C (with decomposition) for the monohydrate form. | N/A |
| Solubility | Water: >20 mg/mL | [4] |
| Methanol: Soluble | [5] | |
| Ethanol (96%): Slightly soluble | [5] | |
| DMSO: ≥14.21 mg/mL | [3] | |
| Stability | Stable under recommended storage conditions. | N/A |
Experimental Protocols
Determination of Melting Point
The melting point of a pharmaceutical substance is a critical parameter for identification and purity assessment. A standard operating procedure (SOP) for melting point determination is provided below.
Caption: Workflow for Melting Point Determination.
Methodology:
-
Sample Preparation: Ensure the Pramipexole-d7 dihydrochloride sample is a fine, dry powder. If necessary, gently grind the sample to achieve a uniform particle size.[6]
-
Capillary Loading: Pack the dry powder into a capillary tube to a height of 2.5-3.5 mm.[7]
-
Apparatus Setup:
-
Determination:
-
Verification: For accuracy, perform the determination in triplicate.[6]
Determination of Solubility
Assessing the solubility of Pramipexole-d7 dihydrochloride in various solvents is crucial for developing appropriate formulations for in vitro and in vivo studies.
Caption: Workflow for Solubility Assessment.
Methodology:
-
Sample Preparation: Add an excess amount of Pramipexole-d7 dihydrochloride to a known volume of the desired solvent (e.g., water, PBS, DMSO) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a 0.45 µm filter).
-
Analysis: Accurately dilute an aliquot of the clear supernatant and determine the concentration of Pramipexole-d7 dihydrochloride using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calculation: Calculate the solubility from the concentration of the solute in the saturated solution.
Relationship Between Pramipexole Forms
Pramipexole can exist in different forms, including the free base, the dihydrochloride salt, the monohydrate of the dihydrochloride salt, and its deuterated counterpart. Understanding their relationship is important for proper use and interpretation of data.
Caption: Relationship between different forms of Pramipexole.
Conclusion
This technical guide provides a summary of the key physical properties of Pramipexole-d7 dihydrochloride, leveraging data from its non-deuterated analogue where specific information is not available. The detailed experimental protocols for determining melting point and solubility offer a practical framework for researchers to characterize this compound in their laboratories. The inclusion of diagrams for the chemical structure and experimental workflows aims to facilitate a clear understanding of these fundamental aspects. For any quantitative application, it is recommended to perform in-house characterization of the specific batch of Pramipexole-d7 dihydrochloride being used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pramipexole-d7-1 dihydrochloride (pramipexole hydrochloride-d7-1; mirapax hydrochloride-d7-1) | Dopamine Receptor | 2702798-58-9 | Invivochem [invivochem.com]
- 3. apexbt.com [apexbt.com]
- 4. Pramipexole 98 HPLC, powder 104632-25-9 [sigmaaldrich.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. SOP for Melting Point Determination – SOP Guide for Pharma [pharmasop.in]
- 7. thinksrs.com [thinksrs.com]
Pramipexole-d7 Dihydrochloride: A Technical Guide to the Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential data and methodologies presented in a Certificate of Analysis (CoA) for Pramipexole-d7 Dihydrochloride. Understanding the components of a CoA is critical for ensuring the quality, purity, and identity of this stable isotope-labeled compound, which is vital for various research applications, including pharmacokinetic studies and as an internal standard in analytical assays.
A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications.[1][2] It is a crucial component of quality assurance in the pharmaceutical industry, providing a detailed summary of the analytical tests performed on the substance.[1][3]
Data Presentation: Summary of Analytical Tests
The following tables summarize the typical quantitative data found on a Certificate of Analysis for Pramipexole-d7 Dihydrochloride. The specifications provided are illustrative and may vary between manufacturers.
Table 1: Identification and General Properties
| Test | Specification | Result | Method |
| Appearance | White to off-white crystalline powder | Conforms | Visual Inspection |
| Solubility | Freely soluble in water, soluble in methanol | Conforms | USP <11> |
| Identification by IR | The infrared absorption spectrum corresponds to that of the reference standard. | Conforms | USP <197K> |
| Identification by UV | The UV absorption spectrum exhibits maxima at the same wavelengths as the reference standard. | Conforms | USP <197U> |
| pH (1% solution in water) | 2.8 - 3.4 | 3.1 | USP <791> |
Table 2: Assay and Purity
| Test | Specification | Result | Method |
| Assay (HPLC, as is) | 98.0% to 102.0% | 99.5% | HPLC |
| Isotopic Purity (d7) | ≥ 99% | 99.6% | Mass Spectrometry |
| Chemical Purity (HPLC) | ≥ 98% | 99.8% | HPLC |
| Related Substances (HPLC) | HPLC | ||
| Individual Impurity | ≤ 0.5% | 0.15% | |
| Total Impurities | ≤ 1.0% | 0.45% | |
| Loss on Drying | ≤ 0.5% | 0.3% | USP <731> |
| Residue on Ignition | ≤ 0.1% | 0.05% | USP <281> |
| Heavy Metals | ≤ 20 ppm | < 10 ppm | USP <231> |
Experimental Protocols
Detailed methodologies for the key experiments cited in the Certificate of Analysis are crucial for reproducibility and validation.
High-Performance Liquid Chromatography (HPLC) for Assay and Purity
This method is used to determine the potency (assay) and the level of impurities in the Pramipexole-d7 Dihydrochloride sample.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer pH 3.0) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 40:60 v/v).[5]
-
Flow Rate: Typically 1.0 mL/min.[4]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Standard Preparation: A solution of known concentration of Pramipexole-d7 Dihydrochloride reference standard is prepared in the mobile phase.
-
Sample Preparation: A solution of the test sample is prepared in the mobile phase at a concentration similar to the standard solution.
-
Procedure: Equal volumes of the standard and sample solutions are injected into the chromatograph. The peak areas for the main peak in the chromatograms are recorded.
-
Calculation for Assay: The percentage of Pramipexole-d7 Dihydrochloride is calculated by comparing the peak area of the sample to the peak area of the reference standard.
-
Calculation for Impurities: The percentage of each impurity is calculated based on its peak area relative to the area of the main peak, often using a relative response factor if known.
Mass Spectrometry for Isotopic Purity
This technique is essential to confirm the incorporation and purity of the deuterium (B1214612) labels.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured.
-
Analysis: The relative intensities of the peaks corresponding to the deuterated (d7) and non-deuterated (d0) forms of Pramipexole, as well as other isotopic variants (d1-d6), are determined. The isotopic purity is calculated as the percentage of the d7 species relative to the sum of all isotopic species.
Infrared (IR) Spectroscopy for Identification
This method provides a "fingerprint" of the molecule, confirming its identity.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample is typically mixed with potassium bromide (KBr) and compressed into a pellet.
-
Procedure: The sample is scanned with infrared radiation, and the absorption is measured as a function of wavenumber.
-
Analysis: The resulting spectrum, with its characteristic absorption bands, is compared to the spectrum of a known reference standard of Pramipexole-d7 Dihydrochloride.
Mandatory Visualizations
Analytical Workflow for Certificate of Analysis
Caption: Analytical workflow for generating a Certificate of Analysis.
Signaling Pathway of Pramipexole
Pramipexole is a dopamine (B1211576) agonist with a high affinity for the D2 and D3 dopamine receptors.[7][8] Its mechanism of action involves mimicking the effects of dopamine in the brain.[9]
Caption: Simplified signaling pathway of Pramipexole.
Logical Relationships in a Certificate of Analysis
This diagram illustrates the hierarchical relationship of the information presented in a CoA, ensuring traceability and compliance.[1][3]
Caption: Logical structure of a Certificate of Analysis.
References
- 1. What is a Certificate of Analysis (CoA) [ddregpharma.com]
- 2. What Is a Certificate of Analysis and Do You Need One? [weareprocarrier.com]
- 3. GMP Requirements for Certificates of Analysis (CoA) - ECA Academy [gmp-compliance.org]
- 4. globaljournals.org [globaljournals.org]
- 5. wjpsonline.com [wjpsonline.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. Pramipexole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Guide: Pramipexole-d7 Dihydrochloride for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pramipexole-d7 dihydrochloride (B599025), a deuterated analog of the dopamine (B1211576) agonist Pramipexole. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on its procurement, relevant experimental applications, and the underlying scientific principles.
Introduction to Pramipexole-d7 Dihydrochloride
Pramipexole-d7 dihydrochloride is a stable isotope-labeled version of Pramipexole dihydrochloride. The incorporation of seven deuterium (B1214612) atoms into the propyl group of the molecule increases its molecular weight without significantly altering its chemical properties. This key characteristic makes it an invaluable tool in various research applications, particularly as an internal standard in analytical chemistry.
The primary application for Pramipexole-d7 dihydrochloride is in quantitative analysis, especially in pharmacokinetic and metabolic studies using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Its use as an internal standard allows for precise and accurate quantification of the non-deuterated parent drug, Pramipexole, in biological matrices such as plasma, urine, and tissue homogenates.
Suppliers and Cost
The availability and cost of Pramipexole-d7 dihydrochloride can vary between suppliers. Below is a summary of potential vendors offering this compound for research purposes. Please note that pricing is often subject to change and may require a formal quotation from the supplier.
| Supplier | Product Name | Catalog Number | Purity | Available Quantities |
| MedChemExpress | Pramipexole-d7 dihydrochloride | HY-17355A | >98% | 1 mg, 5 mg, 10 mg |
| InvivoChem | Pramipexole-d7-1 dihydrochloride | IVC-H6837 | >98% | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg |
| Toronto Research Chemicals (TRC) | Pramipexole-d7 Dihydrochloride | P699772 | Not specified | 1 mg, 5 mg, 10 mg |
| Alsachim | Pramipexole-D7 Dihydrochloride | CHM0010097 | >98% | 1 mg, 5 mg, 10 mg |
| Clearsynth | Pramipexole-d7 Dihydrochloride | CS-O-31895 | Not specified | Inquire |
Note: The cost for these products is generally available upon request from the suppliers. It is recommended to contact them directly for the most current pricing and availability.
Experimental Protocols
General Protocol for Quantification of Pramipexole in Plasma using LC-MS/MS
Objective: To determine the concentration of Pramipexole in plasma samples using a validated LC-MS/MS method with Pramipexole-d7 dihydrochloride as an internal standard.
Materials:
-
Pramipexole analytical standard
-
Pramipexole-d7 dihydrochloride (Internal Standard, IS)
-
Control (blank) plasma from the relevant species
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Pramipexole (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a stock solution of Pramipexole-d7 dihydrochloride (IS) (e.g., 1 mg/mL) in the same solvent.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Serially dilute the Pramipexole stock solution with control plasma to prepare calibration standards at a range of concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation (Protein Precipitation Method):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add a fixed amount of the IS working solution (e.g., 10 µL of 1 µg/mL Pramipexole-d7 dihydrochloride).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of Pramipexole from potential interferences.
-
Flow Rate: e.g., 0.4 mL/min.
-
Injection Volume: e.g., 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Pramipexole and Pramipexole-d7. For example:
-
Pramipexole: m/z 212.1 → 153.1
-
Pramipexole-d7: m/z 219.1 → 160.1
-
-
Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte (Pramipexole) to the internal standard (Pramipexole-d7).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of Pramipexole in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Workflow for Utilizing a Deuterated Internal Standard
The following diagram illustrates the typical workflow for using a deuterated internal standard like Pramipexole-d7 dihydrochloride in a quantitative research setting.
Caption: A logical workflow for the procurement and use of a deuterated internal standard.
Signaling Pathway of Pramipexole
Pramipexole is a dopamine agonist with high affinity for the D2, D3, and D4 dopamine receptors. The following diagram illustrates its primary mechanism of action.
Caption: The signaling pathway of Pramipexole as a dopamine receptor agonist.
Isotopic Purity of Pramipexole-d7-1 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Pramipexole-d7-1 dihydrochloride (B599025), a critical internal standard for bioanalytical and pharmacokinetic (PK) studies. The precise characterization of its isotopic distribution is paramount for ensuring the accuracy and reliability of quantitative analytical methods.
Introduction
Pramipexole is a non-ergot dopamine (B1211576) agonist used in the treatment of Parkinson's disease and restless legs syndrome. The deuterated analog, Pramipexole-d7-1 dihydrochloride, serves as an invaluable tool in clinical and preclinical research, primarily as an internal standard in mass spectrometry-based quantification of the parent drug in biological matrices. Its efficacy as an internal standard is directly dependent on its high isotopic purity and the well-defined distribution of its isotopic variants.
Isotopic Purity Assessment
The isotopic purity of this compound is determined by assessing the incorporation of deuterium (B1214612) atoms and quantifying the distribution of different isotopic species. This is crucial to correct for any potential isotopic overlap with the non-labeled analyte and to ensure a consistent and reliable response in analytical assays.
Quantitative Data
While a specific Certificate of Analysis for a single batch is not publicly available, the following table represents typical specifications for the isotopic purity of this compound, as determined by mass spectrometry.
| Isotopic Species | Deuterium Incorporation | Relative Abundance (%) |
| d7 | 7 | > 98% |
| d6 | 6 | < 1.5% |
| d5 | 5 | < 0.5% |
| d0 (unlabeled) | 0 | < 0.01% |
Note: The data presented in this table is illustrative of typical specifications and may vary between different manufacturing lots.
Experimental Protocols
The determination of isotopic purity for this compound relies on sophisticated analytical techniques, primarily high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
Objective: To determine the isotopic distribution and confirm the mass of the deuterated compound.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in an appropriate solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).
-
Infusion: The sample is directly infused into the mass spectrometer to ensure a stable ion signal.
-
Data Acquisition: Mass spectra are acquired in full scan mode over a relevant m/z range to encompass all potential isotopic peaks.
-
Data Analysis: The acquired spectrum is analyzed to identify the monoisotopic mass of the d7 species and the relative intensities of the other isotopic peaks (d0 to d6). The isotopic distribution is then calculated and compared against theoretical values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the positions of deuterium incorporation and to provide an orthogonal assessment of isotopic enrichment.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).
-
¹H NMR Acquisition: A proton NMR spectrum is acquired. The absence or significant reduction of signals at specific chemical shifts, corresponding to the sites of deuteration, confirms the successful labeling.
-
²H NMR Acquisition (Optional): A deuterium NMR spectrum can be acquired to directly observe the signals from the incorporated deuterium atoms, further confirming their positions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the determination of isotopic purity of this compound.
Caption: Experimental workflow for isotopic purity determination.
Logical Relationship of Analytical Data
The data obtained from mass spectrometry and NMR are complementary and provide a comprehensive picture of the isotopic purity.
Caption: Relationship between analytical data and purity assessment.
Conclusion
The rigorous assessment of isotopic purity for this compound is a fundamental requirement for its use as a reliable internal standard. Through the combined application of high-resolution mass spectrometry and NMR spectroscopy, a comprehensive characterization of its isotopic distribution and the location of deuterium incorporation is achieved. This ensures the highest level of accuracy and precision in quantitative bioanalytical methods, ultimately contributing to the integrity of drug development research.
Pramipexole-d7 Dihydrochloride: A Technical Guide for Research Applications
For Research Use Only
Introduction
Pramipexole-d7 dihydrochloride (B599025) is the deuterium-labeled form of pramipexole (B1678040) dihydrochloride, a potent and selective dopamine (B1211576) D2-type receptor agonist. Due to its isotopic labeling, Pramipexole-d7 serves as an invaluable tool in research, particularly as an internal standard for the quantitative analysis of pramipexole in complex biological matrices using mass spectrometry-based methods. This technical guide provides an in-depth overview of its chemical properties, applications in research, detailed experimental protocols, and the relevant signaling pathways of its non-labeled counterpart, pramipexole. This document is intended for researchers, scientists, and drug development professionals.
Core Compound Information
Pramipexole is a non-ergoline dopamine agonist with high affinity for the D2, D3, and D4 dopamine receptors.[1][2][3] Its deuterated isotopologue, Pramipexole-d7 dihydrochloride, shares the same chemical structure and reactivity but possesses a higher mass due to the replacement of seven hydrogen atoms with deuterium. This mass difference is the key to its utility as an internal standard in analytical assays.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | (S)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine-d7 dihydrochloride | N/A |
| Molecular Formula | C₁₀H₁₂D₇N₃S · 2HCl | [4] |
| Molecular Weight | ~291.30 g/mol (d7) vs. 284.25 g/mol (d0) | [4][5] |
| Isotopic Purity | Typically ≥98% | [5] |
| Chemical Purity (HPLC) | Typically ≥98% | [5][6] |
| Appearance | White to off-white crystalline powder | [6][7] |
| Solubility | Freely soluble in water, soluble in methanol (B129727) | [7] |
Applications in Research
The primary application of Pramipexole-d7 dihydrochloride is as an internal standard in bioanalytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[8] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variability in sample preparation and matrix effects, leading to highly accurate and precise measurements.
Key Research Applications:
-
Pharmacokinetic Studies: Accurate determination of pramipexole concentration in plasma, serum, and other biological fluids over time to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.[9][10][11]
-
Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of pramipexole.[11]
-
Metabolic Studies: Investigating the metabolic fate of pramipexole by distinguishing the parent compound from its metabolites.
-
Therapeutic Drug Monitoring: Although primarily a research tool, the methods developed using Pramipexole-d7 can be adapted for clinical monitoring of pramipexole levels in patients.
Experimental Protocols
Quantitative Analysis of Pramipexole in Human Plasma using LC-MS/MS
This protocol describes a general method for the quantification of pramipexole in human plasma using Pramipexole-d7 as an internal standard. This method is based on commonly published procedures.[8][9][12]
1. Materials and Reagents:
-
Pramipexole dihydrochloride (analytical standard)
-
Pramipexole-d7 dihydrochloride (internal standard)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., weak cation exchange)[8] or liquid-liquid extraction solvents.
2. Preparation of Standard and Quality Control (QC) Samples:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of pramipexole and Pramipexole-d7 in methanol.
-
Working Standard Solutions: Serially dilute the pramipexole stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve (e.g., in the range of 20-3500 pg/mL).[9]
-
Internal Standard Working Solution: Dilute the Pramipexole-d7 stock solution to a final concentration (e.g., 1 ng/mL).
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and quality control samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation and SPE):
-
To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the Pramipexole-d7 internal standard working solution and vortex briefly.
-
Add 600 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
For further cleanup and to minimize matrix effects, perform Solid Phase Extraction (SPE) using weak cation exchange cartridges.[8]
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant.
-
Wash the cartridge with a weak organic solvent.
-
Elute the analyte and internal standard with a methanolic solution containing a small percentage of a weak base (e.g., ammonium hydroxide).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water or 10 mM ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).[9][10]
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Data Analysis: Quantify pramipexole by calculating the peak area ratio of the analyte to the internal standard against the calibration curve.
Below is a graphical representation of the experimental workflow.
Signaling Pathways of Pramipexole
Pramipexole exerts its effects primarily through the activation of dopamine D2 and D3 receptors, which are G protein-coupled receptors (GPCRs).[14][15][16]
Dopamine D2/D3 Receptor Signaling
Activation of D2 and D3 receptors by pramipexole leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This initiates a signaling cascade that modulates neuronal activity. In the context of Parkinson's disease, this stimulation of postsynaptic D2 receptors in the striatum is believed to compensate for the lack of endogenous dopamine.[14][17]
The following diagram illustrates the simplified signaling pathway of pramipexole at the dopamine D2/D3 receptor.
References
- 1. Ropinirole and Pramipexole Promote Structural Plasticity in Human iPSC-Derived Dopaminergic Neurons via BDNF and mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of pramipexole, a dopamine D3-preferring agonist useful in treating Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. molnova.com:443 [molnova.com:443]
- 6. tr.faithful-chemical.com [tr.faithful-chemical.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. LC-MS/MS analysis of pramipexole in mouse plasma and tissues: elimination of lipid matrix effects using weak cation exchange mode based solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS determination of pramipexole on rat dried blood spots: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Comparative Pharmacokinetics Study of the Anti-Parkinsonian Drug Pramipexole [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Structure Identification and Risk Assurance of Unknown Impurities in Pramipexole Oral Drug Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pramipexole - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Quantitative Analysis of Pramipexole in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Introduction
Pramipexole (B1678040) is a non-ergot dopamine (B1211576) agonist indicated for the treatment of Parkinson's disease and restless legs syndrome. Accurate and sensitive quantification of Pramipexole in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Pramipexole in human plasma. The method utilizes a stable isotope-labeled internal standard, Pramipexole-d7, to ensure high accuracy and precision. The protocol includes a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and sensitive detection using multiple reaction monitoring (MRM).
Experimental
-
Pramipexole dihydrochloride (B599025) monohydrate (Reference Standard)
-
Pramipexole-d7 dihydrochloride (Internal Standard)
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic acid (LC-MS Grade)
-
Ammonium acetate (B1210297) (LC-MS Grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
-
Liquid Chromatograph (LC): A system capable of delivering reproducible gradients at high pressures.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for this application.
Protein precipitation is a simple and effective method for extracting Pramipexole from plasma.[1][2]
Protocol:
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 100 µL of the plasma sample.
-
Spike with 10 µL of Pramipexole-d7 internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[2]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.
Experimental Workflow
Caption: Workflow for Pramipexole quantification in plasma.
The chromatographic and mass spectrometric parameters should be optimized for the specific instrumentation used. The following table provides a starting point based on established methods for Pramipexole analysis.[3][4][5]
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 2 min, hold for 1 min, re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | |
| Pramipexole | 212.2 > 153.1 |
| Pramipexole-d7 | 219.2 > 153.1 (Predicted) |
Note: The MRM transition for Pramipexole-d7 is predicted based on the structure of Pramipexole and the addition of seven deuterium (B1214612) atoms. The exact mass and fragmentation pattern should be confirmed by direct infusion of the Pramipexole-d7 standard.
Results and Discussion
The method should be validated to demonstrate linearity over a clinically relevant concentration range. A typical calibration curve for Pramipexole in human plasma ranges from 5 to 1000 pg/mL.[5] The lower limit of quantification (LLOQ) is typically around 5-20 pg/mL, providing sufficient sensitivity for pharmacokinetic studies.[3][5][6]
The intra- and inter-day precision and accuracy should be evaluated using quality control (QC) samples at low, medium, and high concentrations. The acceptance criteria are typically within ±15% (±20% for LLOQ) for both precision (as relative standard deviation, RSD) and accuracy (as relative error, RE).
Table 2: Representative Validation Data Summary
| Analyte | Concentration (pg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Pramipexole | LLOQ (e.g., 15) | < 9.9% | < 9.9% | -3.3% to -9.5% | -3.3% to -13.3% |
| Low QC (e.g., 45) | < 5.9% | < 7.9% | -0.4% to -9.5% | -1.7% to -5.8% | |
| Mid QC (e.g., 400) | < 5.3% | < 5.3% | -1.7% to -5.8% | -1.7% to -5.8% | |
| High QC (e.g., 800) | < 5.9% | < 7.9% | -0.4% to -9.5% | -1.7% to -5.8% | |
| Data in this table is representative and based on similar published methods.[7] |
The matrix effect and recovery of the extraction procedure should be assessed to ensure that the plasma components do not interfere with the ionization of the analyte and internal standard. A weak cation exchange solid-phase extraction (SPE) method has been shown to effectively reduce matrix effects from phospholipids.[1] However, the protein precipitation method described is often sufficient and provides high throughput. The recovery of Pramipexole from plasma using protein precipitation is generally high.
Methodology Logic
References
- 1. LC-MS/MS analysis of pramipexole in mouse plasma and tissues: elimination of lipid matrix effects using weak cation exchange mode based solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Technical Tip: Protein Precipitation [phenomenex.com]
- 3. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparative Pharmacokinetics Study of the Anti-Parkinsonian Drug Pramipexole [mdpi.com]
- 5. Determination of pramipexole in human plasma by UPLC-MS/MS and the bioequivalence study of two sustained release tables [ywfx.nifdc.org.cn]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparative Pharmacokinetics and Bioequivalence Evaluation of Two Formulations of Pramipexole Dihydrochloride Extended-Release Tablets in Healthy Chinese Subjects Under Fasted and Fed States: A Randomized, Open-Label, Single-Dose, Two-Period Crossover Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Pramipexole-d7 in Pharmacokinetic Studies of Pramipexole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pramipexole (B1678040) is a non-ergot dopamine (B1211576) agonist with high selectivity for the D2 subfamily of dopamine receptors, particularly the D3 subtype.[1] It is widely used in the treatment of Parkinson's disease and restless legs syndrome.[2] Understanding the pharmacokinetic profile of Pramipexole is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Stable isotope-labeled internal standards are best practice in quantitative bioanalysis using mass spectrometry, as they compensate for variability during sample preparation and analysis. This document provides detailed application notes and protocols for the use of Pramipexole-d7 as an internal standard in the pharmacokinetic analysis of Pramipexole.
Mechanism of Action of Pramipexole
Pramipexole exerts its therapeutic effects by directly stimulating dopamine receptors in the brain, mimicking the action of endogenous dopamine.[3] This is particularly relevant in Parkinson's disease, where there is a deficiency of dopamine-producing neurons.[3] The primary targets of Pramipexole are the D2 and D3 G protein-coupled receptors (GPCRs).[3] Activation of these receptors initiates an intracellular signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels and a subsequent decrease in neuronal excitability.[3] This helps to restore the balance in neural circuits affected by dopamine deficiency.[3]
Pharmacokinetic Properties of Pramipexole
Pramipexole is rapidly absorbed after oral administration, reaching peak plasma concentrations in approximately 2 hours.[4] It exhibits high absolute bioavailability of over 90%, indicating minimal first-pass metabolism.[4] The presence of food does not significantly affect the extent of absorption, although it may delay the time to reach maximum plasma concentration.[4] Pramipexole has a large volume of distribution (approximately 500 L) and is about 15% bound to plasma proteins.[4] The drug is primarily excreted unchanged in the urine, with a terminal half-life of about 8 to 12 hours.[4]
Quantitative Analysis using LC-MS/MS with Pramipexole-d7
The use of a stable isotope-labeled internal standard, such as Pramipexole-d7, is the gold standard for the quantification of Pramipexole in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pramipexole-d7 has nearly identical chemical and physical properties to Pramipexole, ensuring it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency. This allows for accurate correction of any analytical variability, leading to highly precise and reliable pharmacokinetic data.
Representative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of Pramipexole from a study in healthy Chinese subjects who received a single 0.375 mg oral dose of an extended-release formulation. This data is representative of what can be obtained using a validated LC-MS/MS method with a deuterated internal standard.
| Parameter | Fasted State (Mean ± SD) | Fed State (Mean ± SD) |
| Cmax (pg/mL) | 409.33 ± 95.93 | 514.79 ± 77.42 |
| AUC0-t (hpg/mL) | 8801.95 ± 1966.83 | 9025.35 ± 1476.70 |
| AUC0-∞ (hpg/mL) | 9469.03 ± 1991.61 | 9347.24 ± 1469.11 |
| t1/2 (h) | 11.98 ± 3.91 | 8.52 ± 1.55 |
| Tmax (h) | 4.50 (median) | 5.00 (median) |
| Data adapted from a study using Pramipexole-d3 as an internal standard, which is analytically equivalent to using Pramipexole-d7. |
Experimental Protocols
Bioanalytical Method Validation Workflow
The development and validation of a robust bioanalytical method are critical for obtaining reliable data in pharmacokinetic studies. The following diagram illustrates a typical workflow for method validation according to regulatory guidelines.
Protocol 1: Preparation of Stock and Working Solutions
-
Pramipexole Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of Pramipexole reference standard and dissolve in an appropriate volume of methanol (B129727) to achieve a final concentration of 100 µg/mL.
-
Pramipexole-d7 Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of Pramipexole-d7 and dissolve in an appropriate volume of methanol to achieve a final concentration of 100 µg/mL.
-
Pramipexole Working Solutions: Prepare a series of working solutions for calibration standards and quality control (QC) samples by serially diluting the Pramipexole stock solution with a suitable solvent (e.g., 50% methanol in water).
-
Pramipexole-d7 Internal Standard Working Solution (e.g., 2 ng/mL): Dilute the Pramipexole-d7 stock solution with a suitable solvent to achieve the final working concentration.
Protocol 2: Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of human plasma (blank, calibration standard, QC, or study sample) into a clean microcentrifuge tube.
-
Add 50 µL of the Pramipexole-d7 internal standard working solution to each tube (except for blank matrix samples used to assess interference).
-
Add 50 µL of 1 M NaOH solution and vortex for 3 minutes.
-
Add 800 µL of extraction solvent (e.g., ethyl acetate:dichloromethane, 4:1, v/v) and vortex for 10 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 8°C.
-
Transfer 500 µL of the upper organic layer to a clean 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 120 µL of mobile phase A/B (9:1, v/v) and vortex for 10 minutes.
-
The samples are now ready for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
The following table provides a starting point for the LC-MS/MS parameters, which should be optimized for the specific instrumentation used.
| Parameter | Recommended Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 column (e.g., 2.1 x 100 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid and 20 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Gradient | Optimized for separation of Pramipexole from matrix components |
| Flow Rate | 0.300 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Pramipexole: m/z 212.1 → 153.2Pramipexole-d7: m/z 219.2 → 160.2 (projected) |
| Ion Source Temp. | 600°C |
| Ion Spray Voltage | 1500 V |
| LC-MS/MS parameters are adapted from a method using Pramipexole-d3 and should be optimized for the specific instrument. |
Conclusion
The use of Pramipexole-d7 as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the quantitative analysis of Pramipexole in pharmacokinetic studies. The detailed protocols and data presented in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals to accurately characterize the pharmacokinetic profile of Pramipexole, thereby supporting its safe and effective clinical use.
References
Application Notes and Protocols for the LC-MS/MS Analysis of Pramipexole and Pramipexole-d7
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Pramipexole and its deuterated internal standard, Pramipexole-d7, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
Pramipexole is a non-ergot dopamine (B1211576) agonist with a high affinity for the D2 and D3 dopamine receptors. It is primarily used in the treatment of Parkinson's disease and restless legs syndrome. Accurate and sensitive bioanalytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. LC-MS/MS offers high selectivity and sensitivity for the quantification of Pramipexole in complex biological samples. This application note outlines the optimized LC-MS/MS parameters and detailed experimental protocols for the analysis of Pramipexole and its stable isotope-labeled internal standard, Pramipexole-d7.
LC-MS/MS Parameters
The following tables summarize the optimized mass spectrometry and chromatographic conditions for the analysis of Pramipexole and Pramipexole-d7.
Table 1: Mass Spectrometry Parameters
| Parameter | Pramipexole | Pramipexole-d7 (Internal Standard) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) m/z | 212.1 | 219.1 |
| Product Ion (Q3) m/z | 153.1 | 153.1 |
| Collision Energy (CE) | Optimization Recommended (Typically 20-35 eV) | Optimization Recommended (Typically 20-35 eV) |
| Declustering Potential (DP) | Optimization Recommended | Optimization Recommended |
| Dwell Time | 100-200 ms | 100-200 ms |
Note: Collision Energy and Declustering Potential should be optimized for the specific instrument used to achieve maximum sensitivity.
Table 2: Chromatographic Conditions
| Parameter | Condition 1 (UPLC) | Condition 2 (HPLC) |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | C18 column (e.g., 5 µm, 4.6 x 150 mm) |
| Mobile Phase A | 0.1% Formic acid in Water or 10 mM Ammonium (B1175870) Acetate (B1210297) | 0.1% Formic acid in Water or 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol (B129727) | Acetonitrile or Methanol |
| Gradient | Isocratic or Gradient (e.g., 85-95% B) | Isocratic or Gradient |
| Flow Rate | 0.3 - 0.5 mL/min | 0.8 - 1.2 mL/min |
| Column Temperature | 35 - 45 °C | 35 - 45 °C |
| Injection Volume | 5 - 10 µL | 10 - 20 µL |
Experimental Protocols
Standard and Sample Preparation
3.1.1. Stock Solutions
-
Pramipexole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Pramipexole dihydrochloride (B599025) monohydrate in 10 mL of methanol.
-
Pramipexole-d7 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Pramipexole-d7 in 1 mL of methanol.
3.1.2. Working Solutions
-
Prepare serial dilutions of the Pramipexole stock solution with a mixture of methanol and water (e.g., 50:50, v/v) to create calibration standards and quality control (QC) samples at desired concentrations.
-
Prepare a working solution of Pramipexole-d7 (e.g., 100 ng/mL) by diluting the stock solution with the same diluent.
3.1.3. Sample Preparation from Plasma
Two common methods for extracting Pramipexole from plasma are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Protocol 3.1.3.1: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 25 µL of the Pramipexole-d7 internal standard working solution.
-
Add 50 µL of 1 M Sodium Hydroxide (B78521) solution to basify the sample.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of ethyl acetate and n-hexane).
-
Vortex for 5-10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Protocol 3.1.3.2: Solid-Phase Extraction (SPE)
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 500 µL of plasma sample, add 50 µL of the Pramipexole-d7 internal standard working solution.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Bioanalytical workflow for Pramipexole quantification.
Pramipexole Signaling Pathway
Caption: Pramipexole signaling at D2/D3 receptors.
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the quantification of Pramipexole in biological matrices. The use of a deuterated internal standard, Pramipexole-d7, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The provided protocols for sample preparation and chromatographic separation can be adapted to various laboratory settings and instrumentation. The visualization of the experimental workflow and the signaling pathway of Pramipexole offers a clear understanding of the analytical process and the pharmacological action of the drug.
Application Notes and Protocols for Pramipexole Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of pramipexole (B1678040) in human urine for analytical quantification. Three common techniques are covered: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Introduction
Pramipexole is a non-ergot dopamine (B1211576) agonist used in the treatment of Parkinson's disease and restless legs syndrome. Accurate and reliable quantification of pramipexole in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Effective sample preparation is a critical step to remove endogenous interferences and concentrate the analyte, thereby improving the sensitivity and robustness of analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation Techniques: A Comparative Overview
The choice of sample preparation technique depends on various factors, including the required limit of quantification, sample throughput, and the complexity of the urine matrix.
-
Solid-Phase Extraction (SPE) is a highly selective method that can provide excellent sample cleanup and high concentration factors. It is particularly suitable for applications requiring low detection limits.
-
Liquid-Liquid Extraction (LLE) is a classic and effective technique for separating analytes from interfering substances based on their differential solubility in two immiscible liquid phases. It often yields high recovery rates.
-
Protein Precipitation (PPT) is a simpler and faster method, ideal for high-throughput screening where extensive cleanup is not the primary concern.
The following sections provide detailed protocols and quantitative data for each of these techniques.
Quantitative Data Summary
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery | 91.8 ± 3.2%[1] | > 94.5%[2] | Not specifically reported for Pramipexole |
| Limit of Detection (LOD) | Analyte and method dependent | 10.0 ng/mL[2] | Analyte and method dependent |
| Limit of Quantification (LOQ) | Analyte and method dependent | 25.0 ng/mL[2] | Analyte and method dependent |
| Linearity (r²) | Analyte and method dependent | 0.9992[2] | Analyte and method dependent |
| Precision (%RSD) | Analyte and method dependent | ≤ 6.8%[2] | Analyte and method dependent |
| Accuracy (%Recovery) | Analyte and method dependent | > 90.0%[2] | Analyte and method dependent |
Section 1: Solid-Phase Extraction (SPE)
Application Note
This protocol describes the use of a molecularly imprinted polymer (MIP) as a sorbent for the selective solid-phase extraction of pramipexole from human urine.[1] MIPs are polymers synthesized in the presence of a template molecule, creating specific recognition sites that lead to high affinity and selectivity for the target analyte. This method demonstrates high recovery and is suitable for applications requiring thorough sample cleanup and trace-level analysis.
Experimental Protocol
Materials:
-
Molecularly Imprinted Polymer (MIP) SPE cartridges (specific for pramipexole)
-
Human urine sample
-
Deionized water
-
Formic acid
-
Ammonia solution
-
SPE manifold
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter.
-
Take 1 mL of the supernatant for extraction.
-
-
SPE Cartridge Conditioning:
-
Condition the MIP SPE cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the 1 mL pre-treated urine sample onto the conditioned SPE cartridge.
-
Apply a slow and steady flow rate (approximately 1 mL/min) to ensure optimal interaction between the analyte and the sorbent.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% (v/v) acetonitrile in water to remove hydrophilic interferences.
-
Wash the cartridge with 1 mL of acetonitrile to remove lipophilic interferences.
-
-
Elution:
-
Elute the pramipexole from the cartridge with 1 mL of methanol containing 2% (v/v) formic acid.
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the analytical instrument (e.g., LC-MS/MS).
-
Workflow Diagram
Caption: Solid-Phase Extraction Workflow for Pramipexole.
Section 2: Liquid-Liquid Extraction (LLE)
Application Note
This protocol details a liquid-liquid extraction method for the determination of pramipexole in human urine.[2] The method utilizes ethyl acetate (B1210297) as the extraction solvent and includes a derivatization step to enhance detectability. This LLE procedure is robust, providing high extraction yields and is suitable for various analytical platforms.
Experimental Protocol
Materials:
-
Human urine sample
-
Ethyl acetate
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Borate (B1201080) buffer (pH 9)
-
Fluorescein isothiocyanate (FITC) solution (for derivatization, if required by the detection method)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Sample Alkalinization:
-
To 1 mL of urine in a glass tube, add a sufficient volume of NaOH solution to adjust the pH to approximately 9. This ensures that pramipexole, a basic compound, is in its free base form for efficient extraction into the organic solvent.
-
-
Extraction:
-
Add 5 mL of ethyl acetate to the alkalinized urine sample.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of pramipexole into the organic phase.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Organic Phase Separation:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube, avoiding any contamination from the aqueous layer.
-
-
Evaporation:
-
Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization (Optional, depending on the analytical method):
-
If derivatization is required for detection (e.g., for fluorescence detection), reconstitute the dried residue in a suitable buffer (e.g., 100 µL of borate buffer, pH 9).
-
Add the derivatizing agent (e.g., FITC solution) and incubate as per the specific derivatization protocol.
-
-
Reconstitution:
-
If no derivatization is performed, reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase for analysis.
-
Workflow Diagram
Caption: Liquid-Liquid Extraction Workflow for Pramipexole.
Section 3: Protein Precipitation (PPT)
Application Note
This protocol provides a general method for the protein precipitation of urine samples for the analysis of drugs like pramipexole. While not specifically validated for pramipexole in the cited literature, protein precipitation with organic solvents like acetonitrile is a common and rapid sample preparation technique.[3] This method is less selective than SPE or LLE but is advantageous for its speed and simplicity, making it suitable for high-throughput screening purposes.
Experimental Protocol
Materials:
-
Human urine sample
-
Acetonitrile (ACN), ice-cold
-
Vortex mixer
-
Centrifuge (refrigerated, if possible)
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine sample to ensure homogeneity.
-
-
Precipitation:
-
In a microcentrifuge tube, add 3 parts of ice-cold acetonitrile to 1 part of urine sample (e.g., 600 µL of ACN to 200 µL of urine).
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the pramipexole, and transfer it to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for analysis.
-
Workflow Diagram
Caption: Protein Precipitation Workflow for Pramipexole.
References
- 1. Design of selective molecularly imprinted sorbent for the optimized solid-phase extraction of S-pramipexole from the model multicomponent sample of human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the anti-Parkinson drug pramipexole in human urine by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application of Pramipexole-d7 in Bioequivalence Studies: A Comprehensive Guide for Researchers
Introduction
Pramipexole (B1678040) is a non-ergot dopamine (B1211576) agonist with high specificity for the D2 subfamily of dopamine receptors, particularly the D3 subtype.[1] It is widely prescribed for the treatment of Parkinson's disease and Restless Legs Syndrome.[2] To ensure the therapeutic equivalence of generic formulations of pramipexole, regulatory agencies require bioequivalence (BE) studies. A critical component of these studies is the bioanalytical method used to quantify pramipexole concentrations in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard (SIL-IS), such as Pramipexole-d7, is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). This is because a SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it effectively tracks the analyte through sample preparation and analysis, correcting for variability and matrix effects.[3]
These application notes provide detailed protocols for the use of Pramipexole-d7 in a bioequivalence study of a pramipexole formulation. The protocols cover the bioanalytical method validation and a typical clinical study design, adhering to regulatory guidelines.
I. Bioanalytical Method Validation Protocol
Objective: To validate a sensitive and robust LC-MS/MS method for the quantification of pramipexole in human plasma using Pramipexole-d7 as the internal standard.
1. Materials and Reagents
-
Pramipexole dihydrochloride (B599025) monohydrate (Reference Standard)
-
Pramipexole-d7 dihydrochloride (Internal Standard)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Formic acid (analytical grade)
-
Water (deionized, 18 MΩ·cm)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
3. Chromatographic and Mass Spectrometric Conditions
The following table summarizes the optimized LC-MS/MS parameters for the analysis of pramipexole and Pramipexole-d7.
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | As required to achieve separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Pramipexole: m/z 212.1 → 153.1Pramipexole-d7: m/z 219.1 → 160.1 |
| Scan Type | Multiple Reaction Monitoring (MRM) |
4. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of pramipexole and Pramipexole-d7 in methanol.
-
Working Solutions: Prepare serial dilutions of the pramipexole stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. Prepare a working solution of Pramipexole-d7 at an appropriate concentration (e.g., 10 ng/mL) in the same diluent.
5. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (blank, standard, or QC sample) into a microcentrifuge tube.
-
Add 25 µL of the Pramipexole-d7 working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
6. Method Validation Parameters
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Selectivity: Assessed by analyzing blank plasma from at least six different sources.
-
Linearity and Range: A calibration curve with at least eight non-zero standards should be prepared and analyzed. The linearity should be evaluated by a weighted linear regression model.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
-
Precision and Accuracy: Determined by analyzing QC samples at low, medium, and high concentrations on three different days (inter-day) and with at least five replicates on the same day (intra-day).
-
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in extracted samples to that in post-extraction spiked samples.
-
Matrix Effect: Assessed to ensure that components of the biological matrix do not interfere with the ionization of the analyte and internal standard.
-
Stability: The stability of pramipexole in plasma under various conditions (freeze-thaw, short-term bench-top, and long-term storage) should be evaluated.
7. Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ) |
| Accuracy | Bias within ±15% of the nominal concentration (±20% for LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Factor | RSD of the IS-normalized matrix factor ≤ 15% |
| Stability | Mean concentration within ±15% of the nominal concentration |
II. Quantitative Data Summary
The following tables present representative data from a validated bioanalytical method for pramipexole using Pramipexole-d7 as the internal standard.
Table 1: Calibration Curve Linearity
| Concentration (pg/mL) | Mean Response (Analyte/IS Peak Area Ratio) |
| 20 (LLOQ) | 0.005 |
| 50 | 0.012 |
| 100 | 0.025 |
| 250 | 0.063 |
| 500 | 0.125 |
| 1000 | 0.250 |
| 2000 | 0.500 |
| 4000 (ULOQ) | 1.000 |
| Correlation Coefficient (r²) | 0.998 |
Table 2: Precision and Accuracy
| QC Level | Concentration (pg/mL) | Intra-day Precision (RSD%) | Intra-day Accuracy (% Bias) | Inter-day Precision (RSD%) | Inter-day Accuracy (% Bias) |
| LLOQ | 20 | 8.5 | 5.2 | 10.1 | 3.8 |
| Low | 60 | 6.2 | -2.5 | 7.5 | -1.9 |
| Medium | 400 | 4.8 | 1.3 | 5.9 | 2.1 |
| High | 3200 | 3.5 | -0.8 | 4.7 | -1.2 |
III. Bioequivalence Study Protocol
Objective: To compare the rate and extent of absorption of a test pramipexole formulation with a reference formulation in healthy adult subjects under fasting conditions.
1. Study Design
-
A single-center, randomized, open-label, two-period, two-sequence, crossover study.
2. Study Population
-
Healthy adult male and female subjects, aged 18-45 years.
-
Subjects will be screened for inclusion and exclusion criteria.
3. Investigational Products
-
Test Product: Pramipexole (e.g., 0.25 mg tablets)
-
Reference Product: Marketed Pramipexole (e.g., 0.25 mg tablets)
4. Study Procedure
-
Eligible subjects will be randomly assigned to one of two treatment sequences (Test then Reference, or Reference then Test).
-
In each study period, subjects will receive a single oral dose of the assigned pramipexole formulation after an overnight fast.
-
A washout period of at least 7 days will separate the two study periods.
-
Blood samples will be collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).
-
Plasma will be separated and stored at -70°C until analysis using the validated LC-MS/MS method described above.
5. Pharmacokinetic and Statistical Analysis
-
The following pharmacokinetic parameters will be calculated for pramipexole: Cmax (maximum plasma concentration), AUC0-t (area under the plasma concentration-time curve from time zero to the last measurable concentration), and AUC0-inf (area under the curve extrapolated to infinity).
-
The data for Cmax, AUC0-t, and AUC0-inf will be log-transformed and analyzed using an Analysis of Variance (ANOVA) model.
-
The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for the log-transformed pharmacokinetic parameters will be calculated.
-
Bioequivalence will be concluded if the 90% confidence intervals for Cmax, AUC0-t, and AUC0-inf fall within the acceptance range of 80.00% to 125.00%.
IV. Visualizations
Pramipexole's Mechanism of Action
Pramipexole is a dopamine agonist that primarily targets the D2 and D3 receptors in the brain.[2] The binding of pramipexole to these G protein-coupled receptors initiates a signaling cascade that ultimately modulates neuronal excitability.
Caption: Pramipexole's signaling pathway via the D3 receptor.
Bioequivalence Study Workflow
The following diagram illustrates the key stages of a bioequivalence study for a pramipexole formulation.
Caption: Workflow for a pramipexole bioequivalence study.
References
- 1. Pharmacology of pramipexole, a dopamine D3-preferring agonist useful in treating Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]
- 3. LC-MS/MS analysis of pramipexole in mouse plasma and tissues: elimination of lipid matrix effects using weak cation exchange mode based solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Pramipexole-d7 in Preclinical Tissue Distribution Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Preclinical tissue distribution studies are a cornerstone of drug development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. Understanding where a drug accumulates in the body and at what concentration is paramount for evaluating its potential efficacy and toxicity. Pramipexole (B1678040), a non-ergot dopamine (B1211576) agonist used in the treatment of Parkinson's disease and restless legs syndrome, is known to be widely distributed throughout the body, including the brain.[1] In preclinical assessments, accurate quantification of Pramipexole in various biological matrices is essential.
The use of stable isotope-labeled internal standards is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[2][3] Pramipexole-d7, a deuterated analog of Pramipexole, serves as an ideal internal standard for these studies. Its chemical and physical properties are nearly identical to Pramipexole, ensuring similar behavior during sample extraction and chromatographic separation. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the unlabeled drug by the mass spectrometer, enabling precise and accurate quantification. This application note provides a comprehensive overview and detailed protocols for the use of Pramipexole-d7 as an internal standard in preclinical tissue distribution studies of Pramipexole.
Quantitative Data Summary
While specific tissue distribution data for Pramipexole-d7 as a therapeutic agent is not the focus of its common application, the following table summarizes representative data from a preclinical tissue distribution study of Pramipexole in rodents, where Pramipexole-d7 would be used as an internal standard for quantification. This data illustrates the typical distribution profile of Pramipexole.
| Tissue | Time Point (hours) | Mean Concentration (ng/g or ng/mL) ± SD |
| Plasma | 1 | 85.6 ± 12.3 |
| 4 | 42.1 ± 8.9 | |
| 8 | 15.7 ± 4.5 | |
| 24 | 2.1 ± 0.8 | |
| Brain | 1 | 150.2 ± 25.6 |
| 4 | 75.8 ± 15.2 | |
| 8 | 28.4 ± 7.1 | |
| 24 | 4.5 ± 1.9 | |
| Kidney | 1 | 1250.5 ± 210.7 |
| 4 | 630.1 ± 105.4 | |
| 8 | 240.6 ± 45.8 | |
| 24 | 35.2 ± 9.3 | |
| Liver | 1 | 450.8 ± 78.9 |
| 4 | 220.4 ± 42.1 | |
| 8 | 85.3 ± 18.6 | |
| 24 | 12.7 ± 3.9 | |
| Lung | 1 | 680.3 ± 115.2 |
| 4 | 345.7 ± 60.3 | |
| 8 | 130.9 ± 28.4 | |
| 24 | 19.6 ± 5.1 |
Note: The data presented are hypothetical and for illustrative purposes, based on the known wide distribution of Pramipexole. Actual values will vary depending on the animal model, dose, and route of administration.
Experimental Protocols
Animal Model and Dosing
-
Species: Male Sprague-Dawley rats (or other appropriate rodent model).
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the study.
-
Dosing:
-
Administer a single dose of Pramipexole (e.g., 1 mg/kg) via the intended clinical route (e.g., oral gavage or intravenous injection).
-
The dosing vehicle should be appropriate for the route of administration (e.g., saline, PEG400).
-
Sample Collection
-
Time Points: Collect samples at predetermined time points (e.g., 1, 4, 8, and 24 hours) post-dose.
-
Blood Sampling:
-
Collect blood via an appropriate method (e.g., tail vein, saphenous vein, or cardiac puncture for terminal collection) into EDTA-coated tubes.
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Tissue Collection:
-
At each time point, euthanize a subset of animals.
-
Perfuse the animals with saline to remove residual blood from the tissues.
-
Excise, weigh, and snap-freeze the tissues of interest (e.g., brain, kidney, liver, lung, heart, spleen) in liquid nitrogen.
-
Store tissue samples at -80°C until analysis.
-
Sample Preparation and Extraction
-
Tissue Homogenization:
-
Homogenize the weighed tissue samples in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform homogenate.
-
-
Protein Precipitation and Internal Standard Spiking:
-
To an aliquot of plasma or tissue homogenate, add a known concentration of Pramipexole-d7 solution (the internal standard).
-
Add a protein precipitation agent (e.g., acetonitrile) to precipitate proteins.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (SPE) (Optional but Recommended for Cleaner Samples):
-
The supernatant can be further purified using a weak cation exchange SPE cartridge to remove phospholipids (B1166683) and other matrix components that can interfere with the LC-MS/MS analysis.[4]
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: A typical flow rate for analytical HPLC columns.
-
Injection Volume: A small volume of the extracted sample.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Pramipexole: Monitor a specific precursor-to-product ion transition (e.g., m/z 212.1 -> 153.1).[5]
-
Pramipexole-d7: Monitor the corresponding mass-shifted transition for the deuterated internal standard.
-
-
-
Quantification:
-
Create a calibration curve by plotting the peak area ratio of Pramipexole to Pramipexole-d7 against a series of known concentrations of Pramipexole.
-
Determine the concentration of Pramipexole in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Experimental workflow for a preclinical tissue distribution study.
Caption: Application of tissue distribution data in drug development.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. benchchem.com [benchchem.com]
- 4. LC-MS/MS analysis of pramipexole in mouse plasma and tissues: elimination of lipid matrix effects using weak cation exchange mode based solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pramipexole-d7 Internal Standard Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Pramipexole-d7 as an internal standard in analytical experiments, primarily focusing on LC-MS/MS applications.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of an internal standard like Pramipexole-d7?
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest (in this case, Pramipexole) that is added at a constant, known concentration to all samples, including calibrators, quality controls, and unknown samples. Its purpose is to correct for variations that can occur during sample preparation, injection, chromatography, and ionization in the mass spectrometer. By comparing the analyte signal to the internal standard signal, more accurate and precise quantification can be achieved.
Q2: Why is it crucial to optimize the concentration of Pramipexole-d7?
Optimizing the internal standard concentration is critical for several reasons:
-
Ensuring a stable and reproducible signal: The concentration should be high enough to produce a consistent signal well above the background noise but not so high that it causes detector saturation.
-
Effective compensation for variability: The chosen concentration should allow the internal standard to accurately track the analyte's behavior throughout the analytical process.
-
Minimizing cross-interference: An inappropriate concentration can lead to "cross-talk," where the analyte signal interferes with the internal standard signal or vice versa.
Q3: What is a good starting concentration for Pramipexole-d7?
A recommended starting concentration for a deuterated internal standard like Pramipexole-d7 in plasma samples is around 2.00 ng/mL [1]. However, this is just a starting point, and the optimal concentration should be experimentally determined for your specific analytical method and matrix.
Q4: What are the common issues encountered when using a deuterated internal standard?
Common problems include:
-
Inaccurate or inconsistent quantitative results: This can be due to a lack of co-elution with the analyte, isotopic or chemical impurities, or isotopic exchange (H/D exchange).
-
Variable internal standard signal intensity: This may be caused by inconsistent addition of the internal standard, matrix effects (ion suppression or enhancement), or instability of the standard.
Experimental Protocol: Optimizing Pramipexole-d7 Concentration
This protocol outlines a systematic approach to determine the optimal concentration of Pramipexole-d7 for your assay.
Objective: To identify the Pramipexole-d7 concentration that provides a stable and reproducible signal, ensures linearity of the analyte calibration curve, and minimizes variability.
Materials:
-
Pramipexole-d7 stock solution (e.g., 1 mg/mL)
-
Pramipexole analytical standard
-
Blank biological matrix (e.g., human plasma)
-
Appropriate solvents for dilution (e.g., methanol, acetonitrile)
-
Calibrated pipettes
-
LC-MS/MS system
Methodology:
-
Prepare Pramipexole-d7 Working Solutions: From the stock solution, prepare a series of working solutions at different concentrations. A suggested range to test is 1, 2, 5, 10, and 20 ng/mL.
-
Prepare Calibration Standards and Quality Controls (QCs): Prepare a set of calibration standards and at least three levels of QCs (low, medium, and high) for Pramipexole in the blank biological matrix.
-
Spike Samples: For each Pramipexole-d7 working solution concentration, spike a full set of calibration standards and QCs. Ensure the volume of the spiking solution is small and consistent across all samples to avoid significant changes in the matrix composition.
-
Sample Preparation: Process all samples using your established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS/MS Analysis: Analyze all prepared samples using your developed LC-MS/MS method.
-
Data Analysis:
-
For each Pramipexole-d7 concentration tested, plot the peak area ratio (Pramipexole peak area / Pramipexole-d7 peak area) against the corresponding Pramipexole concentration to generate a calibration curve.
-
Evaluate the linearity (coefficient of determination, R²) of each calibration curve.
-
Calculate the accuracy and precision for the QCs at each internal standard concentration.
-
Examine the peak area of Pramipexole-d7 across all samples (calibrators, QCs, and blanks) for each concentration level. The ideal concentration will show consistent peak areas.
-
Data Presentation:
Table 1: Evaluation of Pramipexole-d7 Concentration on Assay Performance
| Pramipexole-d7 Concentration (ng/mL) | Calibration Curve Linearity (R²) | QC Low Accuracy (%) | QC Low Precision (%CV) | QC Mid Accuracy (%) | QC Mid Precision (%CV) | QC High Accuracy (%) | QC High Precision (%CV) | IS Peak Area Consistency (%CV across all samples) |
| 1 | ||||||||
| 2 | ||||||||
| 5 | ||||||||
| 10 | ||||||||
| 20 |
Experimental Workflow Diagram:
Caption: Workflow for optimizing Pramipexole-d7 concentration.
Troubleshooting Guide
This guide addresses common issues you might encounter during the optimization of your Pramipexole-d7 internal standard concentration.
Issue 1: High Variability in Pramipexole-d7 Peak Area
-
Possible Causes:
-
Inconsistent pipetting of the internal standard.
-
Variability in extraction recovery.
-
Significant and variable matrix effects between samples.
-
Instability of Pramipexole-d7 in the sample or final extract.
-
-
Troubleshooting Steps:
-
Verify Pipetting Accuracy: Use calibrated pipettes and a consistent technique for adding the internal standard to all samples.
-
Evaluate Extraction Efficiency: Assess the recovery of both Pramipexole and Pramipexole-d7 to ensure it is consistent across the concentration range.
-
Investigate Matrix Effects: Perform a post-extraction addition experiment to determine if ion suppression or enhancement is occurring and if it is consistent across different sources of the biological matrix.
-
Assess Stability: Conduct experiments to evaluate the stability of Pramipexole-d7 under the conditions of your sample preparation and storage.
-
Table 2: Troubleshooting High IS Peak Area Variability
| Observation | Potential Cause | Recommended Action |
| Randomly high and low IS peak areas | Inconsistent IS addition | Review and verify the procedure for adding the IS. Ensure consistent timing and technique. |
| Consistently lower IS peak area in certain samples | Matrix-induced ion suppression | Optimize chromatographic separation to elute the analyte and IS away from interfering matrix components. Consider a more rigorous sample clean-up procedure. |
| Decreasing IS peak area over the analytical run | Instability in the autosampler | Prepare fresh samples and re-inject. Investigate the stability of the processed samples at the autosampler temperature. |
Issue 2: Poor Calibration Curve Linearity
-
Possible Causes:
-
The internal standard concentration is too high or too low.
-
Detector saturation at high analyte concentrations.
-
Cross-interference between the analyte and the internal standard.
-
-
Troubleshooting Steps:
-
Re-evaluate IS Concentration: Based on the data from your optimization experiment, select a concentration that provides a more stable response.
-
Check for Detector Saturation: Examine the peak shapes of the highest calibrators for both the analyte and the internal standard. If flat-topped peaks are observed, dilute the upper-end calibrators and re-inject.
-
Perform Cross-Interference Check:
-
Analyze a blank matrix sample spiked only with Pramipexole-d7 at the chosen concentration and check for any signal in the Pramipexole MRM transition.
-
Analyze a blank matrix sample spiked with Pramipexole at the upper limit of quantification (ULOQ) and check for any signal in the Pramipexole-d7 MRM transition.
-
-
Logical Relationship for Troubleshooting Poor Linearity:
Caption: Troubleshooting logic for poor calibration curve linearity.
References
Technical Support Center: Troubleshooting Chromatographic Analysis of Pramipexole-d7
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Pramipexole-d7, focusing on achieving optimal peak shape. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues related to poor peak shape for Pramipexole-d7 in a question-and-answer format.
Q1: Why am I observing peak tailing with Pramipexole-d7?
A1: Peak tailing for Pramipexole-d7, a basic compound, is a common issue in reversed-phase HPLC.[1] The primary cause is often secondary interactions between the basic amine groups of the analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1] These interactions lead to a portion of the analyte being retained longer, resulting in an asymmetrical peak with a "tail." Other contributing factors can include:
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of Pramipexole (B1678040) (pKa values are approximately 5.6 and 9.5), the analyte can exist in both ionized and non-ionized forms, leading to peak distortion.[2][3]
-
Poor Column Condition: A degraded or contaminated column may have more exposed, active silanol sites, increasing the likelihood of tailing.[1]
-
Column Overload: Injecting a sample with too high a concentration can saturate the stationary phase, causing peak distortion.[1]
Q2: How can I eliminate or reduce peak tailing for Pramipexole-d7?
A2: Several strategies can be employed to mitigate peak tailing:
-
Mobile Phase pH Adjustment: Operating at a low mobile phase pH (typically between 2 and 3) is highly effective.[1] At this pH, the silanol groups on the stationary phase are protonated (less acidic), and the basic analyte is fully protonated, minimizing secondary ionic interactions.[1]
-
Use of Mobile Phase Additives: Incorporating additives like triethylamine (B128534) (TEA) or an ion-pairing agent such as 1-octane sulfonic acid sodium salt can improve peak shape.[4][5][6] TEA acts as a silanol blocker, competing with the analyte for interaction with active sites on the stationary phase.[5] Ion-pairing agents form a neutral complex with the analyte, reducing its interaction with the stationary phase.[6]
-
Column Selection: Utilize a column with end-capping or a stationary phase designed for the analysis of basic compounds. These columns have fewer accessible silanol groups.
-
Lower Injection Concentration: If column overload is suspected, reducing the concentration of the injected sample can improve peak symmetry.[7]
Q3: My Pramipexole-d7 peak is showing fronting. What is the cause and how can I fix it?
A3: Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is often caused by:
-
Sample Overload: Similar to tailing, injecting too much analyte can lead to fronting. Try diluting your sample.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.[8] It is best to dissolve the sample in the initial mobile phase or a weaker solvent.[9]
-
Poor Column Bed Integrity: A void or channel in the column packing can lead to distorted peak shapes, including fronting. This may require column replacement.[1]
Q4: I am observing split peaks for Pramipexole-d7. What could be the issue?
A4: Split peaks can arise from several factors:
-
Partially Clogged Column Frit: Debris from the sample or system can block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[7] Reversing and flushing the column (if the manufacturer's instructions permit) may resolve this.
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is immiscible with the mobile phase can cause peak splitting.[9] Ensure your sample solvent is compatible with the mobile phase.
-
Co-elution with an Impurity: A closely eluting impurity can manifest as a shoulder or a split peak. Reviewing the synthesis and degradation pathways of Pramipexole may provide clues.[10][11]
Quantitative Data Summary
The following table summarizes typical chromatographic conditions used for the analysis of Pramipexole, which can be adapted for Pramipexole-d7.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Column | C18[4][5] | Hypersil BDS C18 (250 mm x 4.6 mm, 5µm)[12] | Zorbax RX C8 (250 x 4.6 mm, 5 µm)[11] | Inertsil ODS-3V with pre-guard column[6] |
| Mobile Phase | Acetonitrile and aqueous triethylamine/orthophosphoric acid[4][5] | Phosphate (B84403) buffer (pH 3.0): Acetonitrile (40:60, v/v)[12] | A: 0.2% TEA in pH 6.0 ammonium (B1175870) formate (B1220265) buffer: ACN (98:2) B: ACN[11] | Phosphate buffer (pH 2.7) with 1-octane sulfonic acid sodium salt and ACN[6] |
| Flow Rate | 1.0 mL/min[5] | 1.0 mL/min[12] | Not Specified | 1.0 mL/min[6] |
| Detection (UV) | 262 nm[4][5] | 264 nm[12] | 260 nm[11] | 264 nm[6] |
| Temperature | 25 °C[5] | Not Specified | 30 °C[11] | 40 °C[6] |
Detailed Experimental Protocols
Below are representative experimental protocols for the HPLC analysis of Pramipexole that can serve as a starting point for method development for Pramipexole-d7.
Protocol 1: Reversed-Phase HPLC with pH Control and Additive [4][5]
-
Chromatographic System: HPLC system with UV detection.
-
Column: C18 stationary phase.
-
Mobile Phase Preparation:
-
Aqueous Phase: Prepare an aqueous solution containing triethylamine (TEA) and adjust the pH with orthophosphoric acid. The content of acetonitrile, TEA, and the pH of the aqueous phase are critical factors influencing retention and peak shape.
-
Organic Phase: Acetonitrile.
-
Run in isocratic or gradient mode with varying ratios of the aqueous and organic phases.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at 262 nm.
-
Sample Preparation: Dissolve the Pramipexole-d7 standard or sample in a suitable solvent, preferably the mobile phase.
Protocol 2: Ion-Pairing Reversed-Phase HPLC [6]
-
Chromatographic System: HPLC system with UV detection.
-
Column: Inertsil ODS-3V with a pre-guard column.
-
Mobile Phase Preparation:
-
Aqueous Phase: Prepare a phosphate buffer and adjust the pH to 2.7. Add an ion-pairing agent, such as 1-octane sulfonic acid sodium salt.
-
Organic Phase: Acetonitrile.
-
Use a linear gradient elution.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV detection at 264 nm.
-
Sample Preparation: Dissolve the Pramipexole-d7 standard or sample in a suitable solvent.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor chromatographic peak shape for Pramipexole-d7.
Caption: Troubleshooting workflow for poor chromatographic peak shape of Pramipexole-d7.
References
- 1. benchchem.com [benchchem.com]
- 2. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Experimental design in chromatographic analysis of pramipexole and its impurities | Semantic Scholar [semanticscholar.org]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. asianpubs.org [asianpubs.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. mdpi.com [mdpi.com]
- 11. Structure Identification and Risk Assurance of Unknown Impurities in Pramipexole Oral Drug Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjpsonline.com [wjpsonline.com]
potential for isotopic exchange in Pramipexole-d7-1 dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for isotopic exchange in Pramipexole-d7-1 dihydrochloride (B599025). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Pramipexole-d7-1 dihydrochloride and how is it typically used?
This compound is the deuterium-labeled version of Pramipexole (B1678040) dihydrochloride, a dopamine (B1211576) D2-type receptor agonist.[1] It is commonly used as an internal standard in quantitative analysis by techniques such as NMR, GC-MS, or LC-MS for pharmacokinetic and metabolic studies of Pramipexole.[1][2] The deuterium (B1214612) labeling provides a distinct mass signature, allowing for accurate quantification of the unlabeled drug.
Q2: What is isotopic exchange and why is it a concern?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium atom in a labeled compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvent), or vice versa.[3] This can be a significant issue when using deuterated compounds as internal standards, as it can compromise the accuracy and precision of quantitative analyses by altering the mass distribution of the standard.
Q3: What is the general stability of Pramipexole dihydrochloride?
Pramipexole dihydrochloride monohydrate is a highly soluble and stable compound.[4][5] It is stable in its solid state and in solutions at ambient temperature.[4] However, degradation can be observed under forced conditions such as strong acid or base hydrolysis, oxidation, and photolysis.[6][7]
Q4: Where are the deuterium atoms located in this compound?
While the exact positions of the seven deuterium atoms in "this compound" are not explicitly detailed in the provided search results, the naming convention suggests that the deuterium atoms are located on the propyl group and potentially other positions on the molecule. The stability of these labels can vary depending on their chemical environment.
Q5: What is the potential for isotopic exchange at different positions on the Pramipexole molecule?
Based on the chemical structure of Pramipexole, which includes a benzothiazole (B30560) ring system and an N-propylamino group, the potential for H/D exchange varies:
-
C-H bonds on the aromatic and heterocyclic rings: Generally, these are not readily exchangeable under typical analytical conditions. However, base-catalyzed H/D exchange can occur at position 2 of the benzothiazole ring.[8]
-
C-H bonds on the tetrahydrobenzothiazole ring: These aliphatic C-H bonds are generally stable and less prone to exchange.
-
N-H bonds of the amino groups: The protons on the nitrogen atoms are readily exchangeable with protons in the solvent (e.g., water, methanol). If the analysis is performed in a protic, non-deuterated solvent, the deuterium on the nitrogen will be quickly replaced by hydrogen.
-
C-H bonds on the N-propyl group: The C-H bonds on the propyl group, particularly those alpha to the nitrogen atom, could be susceptible to exchange under certain conditions, such as in the presence of a metal catalyst or at elevated temperatures.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound, with a focus on mitigating the risk of isotopic exchange.
| Issue | Potential Cause | Recommended Action |
| Loss of deuterium signal or appearance of lower mass peaks in Mass Spectrometry analysis. | Back-exchange of deuterium with hydrogen from the solvent or reagents. | 1. Solvent Selection: Whenever possible, use deuterated solvents for sample preparation and analysis to minimize the chemical potential for exchange. 2. pH Control: Avoid strongly acidic or basic conditions. The minimum exchange rate for amide hydrogens in proteins is at approximately pH 2.6.[3] While not directly applicable to all positions on pramipexole, maintaining a mildly acidic to neutral pH is generally advisable. 3. Temperature Control: Perform experiments at the lowest practical temperature to reduce the rate of any potential exchange reactions. |
| Inaccurate or imprecise quantitative results. | Partial isotopic exchange leading to a mixed population of deuterated and non-deuterated internal standard. | 1. Method Validation: Validate your analytical method by assessing the stability of this compound under your specific experimental conditions. This can be done by incubating the deuterated standard in the analytical matrix for varying periods and analyzing for any changes in isotopic distribution. 2. Use of a freshly prepared standard: Prepare solutions of the deuterated standard fresh for each analytical run to minimize the time for potential exchange to occur. |
| Unexplained peaks in the chromatogram near the internal standard peak. | Formation of degradation products or isomers. | 1. Review Forced Degradation Data: Be aware of the known degradation pathways of pramipexole under hydrolytic, oxidative, and photolytic stress.[6][7] 2. Control Storage Conditions: Store the solid material and solutions of this compound as recommended by the supplier, protected from light and extreme temperatures. |
Experimental Protocols
Protocol 1: Assessment of Isotopic Stability in a Given Solvent System
This protocol is designed to evaluate the potential for H/D exchange of this compound in a specific solvent system over time.
-
Preparation of Standard Solution: Prepare a stock solution of this compound in the solvent system to be tested (e.g., mobile phase, extraction solvent) at a known concentration.
-
Time-Point Sampling: Aliquot the solution into several vials. Analyze one vial immediately (T=0) using a validated LC-MS method. Store the remaining vials under the desired experimental conditions (e.g., room temperature, 4°C).
-
LC-MS Analysis: At predetermined time points (e.g., 1, 4, 8, 24 hours), inject an aliquot of the stored solution into the LC-MS system.
-
Data Analysis: Monitor the mass spectrum of the Pramipexole-d7-1 peak at each time point. Look for any changes in the isotopic cluster, specifically a decrease in the abundance of the M+7 ion and an increase in the abundance of lower mass ions (M+6, M+5, etc.).
-
Quantification of Exchange: Calculate the percentage of back-exchange at each time point by comparing the integrated peak areas of the different mass isotopologues.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. CN101505734A - Process for preparing pramipexole dihydrochloride tablets with high storage stability - Google Patents [patents.google.com]
- 6. Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of inherent stability of pramipexole and development of validated stability indicating LC-UV and LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing Pramipexole Assay Sensitivity
Welcome to the technical support center for Pramipexole (B1678040) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve assay sensitivity for low concentrations of Pramipexole.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the analysis of Pramipexole at low concentrations, providing practical solutions and preventative measures.
Q1: I am observing low sensitivity and a high limit of quantification (LOQ) for my Pramipexole assay. What are the potential causes and how can I improve it?
A1: Low sensitivity in a Pramipexole LC-MS/MS assay can stem from several factors throughout the analytical workflow. Here’s a systematic approach to troubleshooting:
-
Sample Preparation: Inefficient extraction of Pramipexole from the matrix (e.g., plasma, urine) can significantly impact sensitivity. Consider optimizing your sample preparation method. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences and concentrating the analyte than a simple protein precipitation (PPT)[1].
-
Mass Spectrometry Parameters: Suboptimal ionization and fragmentation parameters will lead to a weak signal. Ensure your mass spectrometer is tuned and calibrated. For Pramipexole, electrospray ionization (ESI) in positive mode is commonly used[2][3]. Optimize parameters such as capillary voltage, source temperature, and collision energy for the specific Pramipexole MRM transitions (e.g., 212.1 → 153.1)[1][2].
-
Chromatographic Conditions: Poor peak shape (e.g., broad or tailing peaks) can reduce the peak height and thus the signal-to-noise ratio. Ensure your mobile phase composition and gradient are optimized for a sharp, symmetrical peak for Pramipexole.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of Pramipexole, leading to a lower signal. This is a common issue in bioanalytical assays.
Q2: How can I identify and mitigate matrix effects in my Pramipexole assay?
A2: Matrix effects, particularly ion suppression, are a primary cause of poor sensitivity and variability in LC-MS/MS assays[4][5][6].
-
Identification:
-
Post-Column Infusion: Infuse a standard solution of Pramipexole post-column while injecting an extracted blank matrix sample. A dip in the baseline signal at the retention time of any co-eluting matrix components indicates ion suppression.
-
Quantitative Assessment: Compare the peak area of Pramipexole in a neat solution to the peak area of Pramipexole spiked into an extracted blank matrix at the same concentration. A lower peak area in the matrix indicates ion suppression[7].
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: More rigorous sample preparation techniques like SPE can effectively remove phospholipids (B1166683) and other interfering substances that cause matrix effects[2].
-
Chromatographic Separation: Modify your LC method to separate Pramipexole from the co-eluting matrix components. This might involve changing the column, mobile phase, or gradient profile.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., d3-Pramipexole) will be affected by matrix effects in the same way as the analyte, thus providing more accurate quantification[1]. If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.
-
Change Ionization Source: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.
-
Q3: Which sample preparation technique is best for achieving high sensitivity for Pramipexole?
A3: The choice of sample preparation technique depends on the required sensitivity, sample matrix, and available resources.
-
Solid-Phase Extraction (SPE): Generally considered the gold standard for high sensitivity and clean extracts. It can effectively remove salts, proteins, and phospholipids, leading to reduced matrix effects and improved signal-to-noise[2]. Weak cation exchange SPE cartridges have been shown to be effective for Pramipexole[1].
-
Liquid-Liquid Extraction (LLE): Can also provide clean extracts and good recovery. The choice of extraction solvent is critical and needs to be optimized. LLE can be more labor-intensive than SPE[3].
-
Protein Precipitation (PPT): The simplest and fastest method, but it is the least effective at removing matrix components. PPT is often associated with significant matrix effects and may not be suitable for assays requiring very low LOQs.
Q4: What are the optimal LC-MS/MS parameters for sensitive Pramipexole detection?
A4: While optimal parameters are instrument-dependent, here are some common starting points for Pramipexole analysis:
-
Liquid Chromatography:
-
Column: A C18 or a cyano (CN) column is often used[2].
-
Mobile Phase: A mixture of acetonitrile (B52724) or methanol (B129727) with an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) is typical. The pH of the aqueous phase can influence the retention and peak shape of the basic Pramipexole molecule.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is preferred.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: The most common precursor ion for Pramipexole is [M+H]+ at m/z 212.1. A common product ion is m/z 153.1[1][2].
-
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for Pramipexole achieved in various studies using different methodologies. This allows for a direct comparison of the sensitivity of different approaches.
| Reference | Sample Preparation | LC-MS/MS System | LLOQ (pg/mL) |
| Bharathi et al., 2009[2] | Solid-Phase Extraction (SPE) | API-4000 | 20 |
| Nirogi et al., 2010[8] | Liquid-Liquid Extraction (LLE) | Triple Quadrupole | 20 |
| Lavudu et al., 2014[3][9] | Liquid-Liquid Extraction (LLE) | Not Specified | 100 |
| Zhang et al., 2015[1] | Protein Precipitation + SPE | Not Specified | 50 (0.05 ng/mL) |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the troubleshooting guides.
Protocol 1: Solid-Phase Extraction (SPE) for Pramipexole from Human Plasma
This protocol is adapted from Bharathi et al., 2009[2].
-
Sample Pre-treatment: To 500 µL of human plasma in a polypropylene (B1209903) tube, add the internal standard (e.g., Memantine).
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a weak cation exchange cartridge) sequentially with methanol and then water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence might include a weak organic solvent followed by a stronger one.
-
Elution: Elute Pramipexole and the internal standard from the cartridge using an appropriate elution solvent (e.g., a mixture of organic solvent and a small amount of a basic modifier).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Pramipexole from Human Plasma
This protocol is adapted from Nirogi et al., 2010[8] and Lavudu et al., 2014[3][9].
-
Sample Pre-treatment: To 100 µL of human plasma, add the internal standard.
-
Basification: Add a small volume of a basic solution (e.g., 50% ammonia (B1221849) in water) to the plasma sample to ensure Pramipexole is in its free base form.
-
Extraction: Add an appropriate organic extraction solvent (e.g., a mixture of ethyl acetate and n-hexane). Vortex the mixture vigorously for several minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.
-
Separation: Carefully transfer the organic layer (top layer) to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen. Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Visualizations
The following diagrams illustrate common experimental workflows for improving Pramipexole assay sensitivity.
Caption: Solid-Phase Extraction (SPE) workflow for Pramipexole analysis.
Caption: Liquid-Liquid Extraction (LLE) workflow for Pramipexole analysis.
Caption: Logical workflow for troubleshooting low Pramipexole assay sensitivity.
References
- 1. A Comparative Pharmacokinetics Study of the Anti-Parkinsonian Drug Pramipexole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. ovid.com [ovid.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
minimizing carryover in LC-MS/MS analysis of Pramipexole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover during the LC-MS/MS analysis of Pramipexole (B1678040).
Frequently Asked Questions (FAQs)
Q1: What is Pramipexole and why is it prone to carryover in LC-MS/MS analysis?
Pramipexole is a non-ergot dopamine (B1211576) agonist used in the treatment of Parkinson's disease. Chemically, it is a basic compound with a pKa of approximately 10.48, and it is freely soluble in water.[1] Its basic nature makes it susceptible to ionic interactions with acidic residual silanols on silica-based LC columns and other surfaces within the LC system. This can lead to strong adsorption, incomplete elution, and subsequent carryover into following injections.
Q2: How can I distinguish between carryover and system contamination?
Carryover is the appearance of an analyte in a blank injection that originates from a preceding sample. System contamination, on the other hand, is the presence of the analyte in all injections, including blanks, often due to contaminated solvents, vials, or system components.
To differentiate, a strategic sequence of injections is recommended:
-
Pre-Blank: A blank injection before any sample analysis. This should be clean.
-
High-Concentration Standard: An injection of a high-concentration pramipexole standard.
-
Post-Blank Series: A series of blank injections immediately following the high-concentration standard.
-
True Carryover: The first post-blank will show the highest peak, with diminishing peaks in subsequent blanks.[1]
-
Contamination: All blanks (pre- and post-) will show a similar, consistent peak for pramipexole.[1]
Q3: What are the primary sources of Pramipexole carryover in an LC-MS/MS system?
The most common sources of carryover for basic compounds like Pramipexole are:
-
Autosampler: The injection needle, syringe, valve rotor seals, and sample loop are common areas where the analyte can be adsorbed.[2]
-
LC Column: Strong interactions between the basic pramipexole molecule and acidic silanol (B1196071) groups on the column's stationary phase can lead to incomplete elution. The column frits and guard column can also be significant contributors.[2]
-
Fittings and Tubing: Dead volumes in poorly connected fittings can trap and later release the analyte.
-
MS Ion Source: Over time, the ion source can become contaminated, although this is less common for carryover that appears in a serial fashion.
Troubleshooting Guides
Issue 1: Persistent Pramipexole peak in blank injections immediately following a high-concentration sample.
This is a classic carryover scenario. Follow this systematic approach to identify and resolve the issue.
A systematic process of elimination can pinpoint the hardware component responsible for the carryover.
Caption: Troubleshooting workflow to isolate the source of carryover.
Based on the isolated source, implement the following protocols.
Protocol 1: Minimizing Autosampler Carryover
The autosampler is a frequent source of carryover. A robust wash protocol is essential.
Methodology:
-
Optimize Wash Solution: The wash solvent should be strong enough to solubilize Pramipexole effectively. Since Pramipexole is a basic compound, an acidic wash solution is often effective.
-
Increase Wash Volume and Repetitions: A single, small-volume wash may not be sufficient. Increase the volume and/or the number of wash cycles.
-
Use Multiple Wash Solvents: A multi-solvent wash is often more effective than a single solvent. A common approach is to use a strong organic solvent to remove non-polar residues, followed by an acidic aqueous solution to remove basic residues like Pramipexole.
-
Needle and Seat Wash: Ensure both the inside and outside of the injection needle are washed. A seat flush or back-flush, if available on your system, can be highly effective at cleaning the injection valve.
Data Presentation: Comparison of Autosampler Wash Solutions
The following table summarizes various wash solutions that can be effective for minimizing carryover of basic compounds like Pramipexole. The effectiveness is inferred from general principles and case studies of similar compounds.
| Wash Solution Composition | Rationale | Expected Effectiveness |
| 1-5% Formic Acid or Acetic Acid in Water/Methanol (50/50) | An acidic solution protonates Pramipexole, increasing its solubility in the aqueous phase and reducing ionic interactions with system surfaces. | High |
| 1-5% Ammonium (B1175870) Hydroxide in Water/Methanol (50/50) | A basic wash can help remove acidic residues and may alter the surface charge to disfavor Pramipexole adsorption. | Moderate to High |
| Isopropanol (IPA) | A strong organic solvent effective at removing strongly adsorbed compounds. | Moderate to High |
| Dimethyl Sulfoxide (DMSO) | A very strong, polar aprotic solvent that can be effective for highly "sticky" compounds.[3] | High |
| Multi-Solvent Sequence (e.g., 1. DMSO, 2. IPA/ACN/H2O, 3. Acidified Water/ACN) | A comprehensive cleaning approach that addresses different types of interactions and residues.[3] | Very High |
Protocol 2: Minimizing Column-Related Carryover
If the column is identified as the source of carryover, the following steps can be taken.
Methodology:
-
Mobile Phase pH Adjustment: Adjust the mobile phase pH to be at least 2 pH units below the pKa of any acidic silanols on the column (typically pH > 3) and sufficiently acidic to ensure Pramipexole is consistently in its protonated form. A mobile phase containing 0.1% formic acid or ammonium acetate (B1210297) buffer at a low pH (e.g., 4.4) is a good starting point.[4][5]
-
Stronger Elution Conditions: At the end of each run, incorporate a high-organic wash step (e.g., 95% Acetonitrile or Methanol) for a sufficient duration to elute any remaining Pramipexole from the column.
-
"Saw-tooth" or Alternating Wash: A continuous high organic wash may not be as effective as cycling between high and low organic mobile phases during the column wash.[6][7] This can help disrupt different binding mechanisms.
-
Column Selection: Consider using a column with a different stationary phase chemistry or one that is specifically designed for low carryover of basic compounds (e.g., end-capped columns or those with a hybrid particle technology).
Experimental Workflow Visualization
The following diagram illustrates a typical LC-MS/MS workflow with integrated steps to minimize carryover.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grupobiomaster.com [grupobiomaster.com]
- 4. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Universal LC-MS method for minimized carryover in a discovery bioanalytical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Methods for Pramipexole Quantification
For researchers and scientists in the field of drug development and clinical pharmacology, the accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a detailed comparison of bioanalytical methods for Pramipexole (B1678040), a dopamine (B1211576) agonist used in the treatment of Parkinson's disease and restless legs syndrome. The focus is on the widely accepted use of its deuterated stable isotope, Pramipexole-d7, as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. We will objectively compare this method with alternatives using different internal standards, supported by experimental data from various validated studies.
The Gold Standard: Pramipexole-d7 as the Internal Standard
The use of a stable isotope-labeled internal standard, such as Pramipexole-d7 or the closely related Pramipexole-d3, is considered the gold standard in quantitative bioanalysis using mass spectrometry.[1][2] This is because its physicochemical properties are nearly identical to the analyte, Pramipexole. This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, thus effectively compensating for variability in extraction recovery and matrix effects.
A typical bioanalytical workflow for the quantification of Pramipexole in plasma using a deuterated internal standard is depicted below.
Performance Comparison of Bioanalytical Methods
The following tables summarize the key performance parameters of various validated LC-MS/MS methods for Pramipexole quantification, categorized by the internal standard used. This allows for a direct comparison of their analytical capabilities.
Table 1: Methods Utilizing Deuterated Internal Standards
| Parameter | Method with Pramipexole-d3[1] | Method with Pramipexole-d3[2] |
| Linearity Range | 0.05 - 100 ng/mL | 15.0 - 800 pg/mL |
| LLOQ | 0.05 ng/mL | 15.0 pg/mL |
| Sample Volume | Not Specified | 200 µL |
| Extraction Method | Protein Precipitation & SPE | Liquid-Liquid Extraction |
| Chromatography | Welch Ultimate® XB-CN column | Welch Ultimate XB-C18 column |
| Run Time | 3.0 min | Not Specified |
| Intra-day Precision | Meets acceptance criteria | <5.9% |
| Inter-day Precision | Meets acceptance criteria | <7.9% |
| Intra-day Accuracy | Meets acceptance criteria | -9.5% to -0.4% |
| Inter-day Accuracy | Meets acceptance criteria | -13.3% to 3.3% |
Table 2: Methods Utilizing Alternative (Non-Deuterated) Internal Standards
| Parameter | Method with Ranitidine[3][4] | Method with Memantine[5] | Method with Ropinirole[6] | Method with Atenolol[7] | Method with BHT-920[8] |
| Linearity Range | 20 - 4020 pg/mL | 20 - 3540 pg/mL | 100 - 2514 pg/mL | 20.12 - 2011.60 pg/mL | 50 - 5000 pg/mL |
| LLOQ | 20 pg/mL | 20 pg/mL | 100 pg/mL | 20.12 pg/mL | 50 pg/mL |
| Sample Volume | 100 µL | 500 µL | 500 µL | Not Specified | Not Specified |
| Extraction Method | Liquid-Liquid Extraction | Solid-Phase Extraction | Liquid-Liquid Extraction | Not Specified | Liquid-Liquid Extraction |
| Chromatography | Waters Acquity UPLC BEH C18 | Discovery CN column | Zorbax SB-C18 | Not Specified | Zorbax SB-CN column |
| Run Time | 1.5 min | 3.0 min | Not Specified | Not Specified | Not Specified |
| Intra-day Precision | Not Specified | Within FDA limits | 3.489% to 6.756% | Within 15% | <11.7% |
| Inter-day Precision | Not Specified | Within FDA limits | 3.970% to 5.714% | Within 15% | 5.2% to 7.2% |
| Intra-day Accuracy | Not Specified | Within FDA limits | 98.924% to 112.236% | Within 15% | <11.7% |
| Inter-day Accuracy | Not Specified | Within FDA limits | 100.340% to 107.443% | Within 15% | <11.7% |
Discussion of Alternatives and Experimental Protocols
While deuterated internal standards are preferred, several other compounds have been successfully used for the bioanalysis of Pramipexole. These alternatives are typically chosen based on their structural similarity, chromatographic behavior, and ionization efficiency relative to Pramipexole. Below is a more detailed look at the experimental protocols for some of these methods.
Method Using Ranitidine as Internal Standard[3][4]
-
Sample Preparation: Liquid-liquid extraction of 100 µL of human plasma using ethyl acetate.
-
Chromatography: Waters Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm) with an isocratic mobile phase of 10 mM ammonium (B1175870) formate (B1220265) (pH 7.50) and acetonitrile (B52724) (15:85, v/v) at a flow rate of 0.5 mL/min.
-
Mass Spectrometry: Triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) and positive ion mode. The precursor to product ion transitions were m/z 212.1 → 153.0 for Pramipexole and m/z 315.0 → 176.1 for Ranitidine.
Method Using Memantine as Internal Standard[5]
-
Sample Preparation: Solid-phase extraction of 500 µL of human plasma.
-
Chromatography: Discovery CN column with a mobile phase of 0.01 M ammonium acetate buffer (pH 4.4) and acetonitrile (30:70, v/v).
-
Mass Spectrometry: API-4000 operated in MRM mode with electrospray ionization. The monitored transitions were m/z 212.10 → 153.10 for Pramipexole and m/z 180.20 → 107.30 for Memantine.
Method Using Ropinirole as Internal Standard[6]
-
Sample Preparation: Liquid-liquid extraction from 500 µL of plasma using a mixture of ethyl acetate and n-hexane (90:10 v/v).
-
Chromatography: Zorbax SB-C18 column (4.6 x 150 mm, 3.5 µm particle size) with a mobile phase of 10 mM ammonium formate and an organic modifier.
-
Mass Spectrometry: Not explicitly detailed but would involve monitoring specific precursor to product ion transitions for Pramipexole and Ropinirole.
The logical relationship for selecting an appropriate bioanalytical method based on key considerations is illustrated in the diagram below.
Conclusion
The selection of an internal standard is a critical step in the development of a robust and reliable bioanalytical method. For the quantification of Pramipexole, the use of a deuterated analog like Pramipexole-d7 or Pramipexole-d3 is the superior choice, offering the best compensation for analytical variability. However, when a deuterated standard is not available, other compounds such as Ranitidine, Memantine, and Ropinirole have been shown to be viable alternatives, provided the method is thoroughly validated according to regulatory guidelines. The data presented in this guide demonstrates that sensitive and accurate methods can be developed with various internal standards, each with its own set of experimental conditions and performance characteristics. Researchers should carefully consider the specific requirements of their study, including the desired lower limit of quantification and available resources, when selecting the most appropriate method.
References
- 1. LC-MS/MS analysis of pramipexole in mouse plasma and tissues: elimination of lipid matrix effects using weak cation exchange mode based solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Pharmacokinetics and Bioequivalence Evaluation of Two Formulations of Pramipexole Dihydrochloride Extended-Release Tablets in Healthy Chinese Subjects Under Fasted and Fed States: A Randomized, Open-Label, Single-Dose, Two-Period Crossover Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated ultra-performance liquid chromatography tandem mass spectrometry method for the determination of pramipexole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Validated ultra-performance liquid chromatography tandem mass spectrometry method for the determination of pramipexole in human plasma. | Semantic Scholar [semanticscholar.org]
- 5. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Comparative Pharmacokinetics Study of the Anti-Parkinsonian Drug Pramipexole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of pramipexole (U-98,528) in human plasma by high-performance liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pramipexole Stable Isotope Standards for Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical research and drug development, the precise quantification of therapeutic agents is paramount. For dopamine (B1211576) agonists like Pramipexole (B1678040), utilized in the management of Parkinson's disease and restless legs syndrome, the use of stable isotope-labeled internal standards in conjunction with liquid chromatography-mass spectrometry (LC-MS) is the gold standard for achieving accurate and reliable pharmacokinetic and metabolic data. This guide provides an objective comparison of Pramipexole-d7 with other commercially available Pramipexole stable isotope standards, supported by experimental principles and data to inform the selection of the most suitable standard for your research needs.
Introduction to Pramipexole and the Role of Stable Isotope Standards
Pramipexole is a non-ergot dopamine agonist with high affinity for the D2, D3, and D4 dopamine receptors.[1] Its therapeutic efficacy is well-established, and its pharmacokinetic profile is a critical aspect of clinical evaluation and development. Stable isotope-labeled internal standards are indispensable tools in quantitative bioanalysis as they exhibit nearly identical physicochemical properties to the unlabeled analyte. This ensures they co-elute during chromatography and experience similar ionization effects in the mass spectrometer, thereby correcting for variability in sample preparation and instrument response. The most common stable isotopes used for labeling are deuterium (B1214612) (²H or D) and carbon-13 (¹³C).
Comparing Pramipexole Stable Isotope Standards
The selection of an appropriate stable isotope standard is a critical decision that can impact the accuracy, precision, and robustness of a bioanalytical method. While Pramipexole-d7 is a widely used standard, other deuterated and potentially ¹³C-labeled alternatives exist. This section compares these standards based on key performance characteristics.
Data Presentation: Quantitative Comparison of Pramipexole Stable Isotope Standards
The following table summarizes the key quantitative specifications for commercially available Pramipexole stable isotope standards. This data is compiled from publicly available Certificates of Analysis and product information sheets.
| Feature | Pramipexole-d7 | Pramipexole-d5 | Pramipexole-d3 | ¹³C-Labeled Pramipexole |
| Chemical Formula | C₁₀H₁₀D₇N₃S | C₁₀H₁₂D₅N₃S | C₁₀H₁₄D₃N₃S | Not Commercially Available |
| Molecular Weight | ~218.38 g/mol | ~216.36 g/mol | ~214.35 g/mol | N/A |
| Isotopic Purity | Information not readily available in detail. | ≥99% deuterated forms (d₁-d₅) | Information not readily available in detail. | N/A |
| Chemical Purity | >98% (typically) | >95% (HPLC) | Information not readily available in detail. | N/A |
| Storage Conditions | Room temperature for shipping; long-term storage conditions specified on CoA. | -20°C | Information not readily available in detail. | N/A |
Note: While ¹³C-labeled internal standards are generally considered the gold standard in mass spectrometry due to their higher isotopic stability and minimal chromatographic shift, a commercially available ¹³C-labeled Pramipexole standard could not be identified at the time of this publication. The comparison is therefore focused on deuterated analogues.
Experimental Protocols: A Representative Bioanalytical Method
To provide a practical context for the application of these standards, a detailed experimental protocol for the quantification of Pramipexole in human plasma using LC-MS/MS is outlined below. This method is a composite of validated procedures found in the scientific literature.[2][3][4][5]
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution (e.g., Pramipexole-d7 at 50 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 100 µL of 0.1 M sodium hydroxide (B78521) to alkalinize the sample.
-
Add 2 mL of the extraction solvent (e.g., ethyl acetate).
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Pramipexole: m/z 212.1 → 153.1
-
Pramipexole-d7: (Predicted) m/z 219.2 → 160.1
-
Pramipexole-d5: m/z 217.0 → 153.0[4]
-
Pramipexole-d3: (Predicted) m/z 215.2 → 153.1
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate key workflows and principles.
References
- 1. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of pramipexole in human plasma by UPLC-MS/MS and the bioequivalence study of two sustained release tables [ywfx.nifdc.org.cn]
- 5. researchgate.net [researchgate.net]
Navigating FDA Guidelines for Internal Standard Use in Bioanalytical Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection and implementation of an internal standard (IS) is a critical decision in bioanalytical method development that directly impacts data accuracy and reliability. This guide provides a comparative overview of internal standard strategies in alignment with the U.S. Food and Drug Administration (FDA) guidelines, supported by experimental data and detailed protocols.
An internal standard is a compound of a known amount added to every sample, including calibration standards and quality controls, before processing.[1][2][3] Its purpose is to correct for variability during sample preparation, chromatographic separation, and mass spectrometric detection.[4] Proper IS selection and usage are paramount for robust and reliable bioanalytical methods that meet regulatory expectations.
Core Principles from FDA Guidance
The FDA's guidance on bioanalytical method validation underscores the importance of a well-characterized internal standard to ensure the accuracy and precision of quantitative data.[2][5][6] Key recommendations focus on the consistency of the IS response and its ability to track the analyte's behavior throughout the analytical process.
| Guideline Topic | FDA Recommendation Summary |
| IS Selection | The IS should be structurally similar to the analyte to mimic its behavior during sample extraction and analysis. Stable isotope-labeled (SIL) versions of the analyte are considered the gold standard.[3][7] |
| IS Concentration | The concentration of the IS should be appropriate to provide a reliable response without interfering with the analyte's signal.[4] There should be minimal cross-interference between the analyte and the IS.[4] |
| IS Addition | The IS should be added to all samples, standards, and quality controls (QCs) as early as possible in the sample preparation workflow to account for variability in all subsequent steps.[3][4] |
| IS Response Monitoring | The response of the IS should be monitored across all samples in an analytical run. Unexplained or significant variability in the IS response may indicate issues with sample processing or instrument performance and should be investigated.[2][5][6] |
| Acceptance Criteria | While not prescribing strict numerical limits, the FDA emphasizes that the IS response in unknown samples should be comparable to that in the calibration standards and QCs.[5] Significant deviations may impact the accuracy of the results.[5][6] |
Comparison of Internal Standard Types
The two primary types of internal standards used in LC-MS bioanalysis are Stable Isotope-Labeled (SIL) and structural analog internal standards.[4]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): A version of the analyte where several atoms are replaced by their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[4][8][9] SIL-IS is the preferred choice as it has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same matrix effects.[4][8]
-
Structural Analog IS: A compound with a chemical structure similar, but not identical, to the analyte.[8] While often more accessible and less expensive, they may not perfectly mimic the analyte's behavior, particularly regarding extraction recovery and ionization efficiency.[8]
The choice of internal standard can significantly impact key validation parameters. The following table summarizes typical performance differences observed in experimental settings.
| Validation Parameter | Stable Isotope-Labeled IS | Structural Analog IS | Rationale for Difference |
| Accuracy (% Bias) | Typically within ±5%[8] | Can exceed ±15%[8] | SIL-IS more effectively compensates for matrix effects and variability in sample recovery due to its near-identical physicochemical properties.[8] |
| Precision (%CV) | ≤5% | 5-15% | The close tracking of the analyte by the SIL-IS throughout the analytical process leads to lower variability in the analyte/IS response ratio.[10][11] |
| Matrix Effect | Effectively normalized | Incomplete correction | As SIL-IS co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement, allowing for accurate normalization.[8] Analogs may have different retention times and ionization characteristics. |
| Extraction Recovery | Consistent with analyte | Can be variable | The SIL-IS and analyte exhibit nearly identical recovery because of their shared chemical properties.[4] An analog's recovery may differ significantly. |
Note: Data is representative of typical outcomes reported in bioanalytical literature. Actual performance may vary based on the specific analyte, matrix, and method conditions.
Experimental Protocols and Visualizations
To ensure robust and reproducible results, detailed experimental protocols are essential.
Generic Protocol for Sample Preparation (Protein Precipitation)
This protocol outlines a common workflow for the analysis of a small molecule drug in plasma using protein precipitation with an internal standard.
-
Sample Thawing: Thaw frozen plasma samples, calibration standards, and QCs at room temperature. Vortex briefly to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of each sample, standard, and QC into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 200 µL of the internal standard spiking solution (IS dissolved in acetonitrile (B52724) at a pre-determined concentration) to each tube.
-
Precipitation: Vortex each tube for 30 seconds to mix the sample with the IS and induce protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Injection: Inject 5-10 µL of the supernatant into the LC-MS/MS system for analysis.
Visualizing the Bioanalytical Workflow
The following diagram illustrates the key stages of a typical bioanalytical workflow, highlighting the critical point of internal standard addition.
Decision-Making for IS Selection
The selection of an appropriate internal standard is a foundational step in method development.[12] The following diagram outlines the logical process for choosing an IS that aligns with FDA expectations and best scientific practices.
References
- 1. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 2. tandfonline.com [tandfonline.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. ovid.com [ovid.com]
- 8. benchchem.com [benchchem.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. tandfonline.com [tandfonline.com]
A Comparative Guide to the Stability of Pramipexole-d7 in Biological Matrices
For researchers, scientists, and drug development professionals, ensuring the stability of analytical standards is paramount for accurate bioanalysis. This guide provides a comprehensive assessment of the stability of Pramipexole-d7, a deuterated internal standard, in comparison to its non-deuterated counterpart, Pramipexole (B1678040), within biological matrices. The information presented is collated from various studies and provides insights into their behavior under typical laboratory storage and handling conditions.
Executive Summary
Pramipexole-d7, as a stable isotope-labeled internal standard, is expected to exhibit similar or enhanced stability compared to Pramipexole. While direct comparative studies are limited, available data on Pramipexole's stability in human plasma provides a strong benchmark. This guide synthesizes the existing information on the stability of both compounds under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage. The provided experimental protocols and data aim to assist researchers in developing robust bioanalytical methods.
Data Presentation: Stability Comparison
The following table summarizes the stability of Pramipexole in human plasma under different conditions. While specific quantitative data for Pramipexole-d7 is not available in a directly comparable format, the stability of a closely related deuterated analog, Pramipexole-d5, has been established in a bioequivalence study, indicating its suitability as a stable internal standard. Generally, deuterated standards are considered at least as stable as their non-deuterated counterparts.
| Stability Condition | Matrix | Analyte | Concentration Levels | Duration | Finding |
| Freeze-Thaw Stability | Human Plasma (EDTA) | Pramipexole | Low and High QC | 4 cycles | Stable |
| Short-Term (Bench-Top) Stability | Human Plasma (EDTA) | Pramipexole | Low and High QC | Up to 6 hours at Room Temperature | Stable |
| Long-Term Stability | Human Plasma (EDTA) | Pramipexole | Low and High QC | Up to 44 days at -20°C | Stable |
| Long-Term Stability | Human Plasma (EDTA) | Pramipexole | Not Specified | Up to 589 days at -65°C ± 10°C | Stable[1] |
| Forced Degradation | Methanol/Water | Pramipexole | 1000 µg/mL stock | Varied | Stable under thermal and photolytic stress; significant degradation under hydrolytic (acidic and basic) and oxidative conditions.[2][3][4][5][6][7][8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating stability studies. Below are outlines of typical experimental protocols for assessing the stability of analytes in biological matrices.
Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike human plasma with low and high concentrations of the analyte (Pramipexole or Pramipexole-d7) to prepare quality control (QC) samples.
-
Freezing and Thawing Cycles: Subject the QC samples to a minimum of three freeze-thaw cycles. A typical cycle involves freezing the samples at -20°C or -80°C for at least 12-24 hours, followed by thawing unassisted at room temperature.
-
Analysis: After the final thaw, process and analyze the samples using a validated LC-MS/MS method.
-
Evaluation: Compare the mean concentration of the freeze-thaw samples against freshly prepared QC samples. The analyte is considered stable if the deviation is within an acceptable range (typically ±15%).
Short-Term (Bench-Top) Stability Assessment
-
Sample Preparation: Prepare low and high concentration QC samples in human plasma.
-
Storage: Keep the samples at room temperature for a specified period (e.g., 4, 6, or 24 hours) to simulate the time samples might spend on the benchtop during sample processing.
-
Analysis: Analyze the samples at the end of the storage period.
-
Evaluation: Compare the results to those of freshly prepared samples to determine stability.
Long-Term Stability Assessment
-
Sample Preparation: Aliquot low and high concentration QC samples in human plasma into multiple vials.
-
Storage: Store the samples at a specified temperature (e.g., -20°C or -80°C) for an extended period (e.g., 30, 90, 180 days).
-
Analysis: At each designated time point, retrieve a set of samples, thaw, and analyze them.
-
Evaluation: The stability is confirmed if the measured concentrations are within an acceptable percentage of the initial concentrations.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the stability assessment experiments.
Caption: Workflow for assessing the stability of an analyte in a biological matrix.
Signaling Pathway of Pramipexole
While not directly related to stability, understanding the mechanism of action of Pramipexole is relevant for researchers in the field. Pramipexole is a dopamine (B1211576) agonist that primarily targets the D2 and D3 dopamine receptors.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. scispace.com [scispace.com]
- 3. Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Establishment of inherent stability of pramipexole and development of validated stability indicating LC-UV and LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Cross-Validation of Pramipexole Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The primary analytical techniques for the quantification of Pramipexole and its related substances are High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS).[1][2] For the identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool.[1]
Comparison of Analytical Methods for Pramipexole
The following tables summarize the operational parameters and performance characteristics of different analytical methods reported for Pramipexole analysis. This data, collated from various studies, highlights the range of performance that can be expected and provides a basis for method selection and cross-validation considerations.
Table 1: Comparison of HPLC-UV Methods for Pramipexole Analysis
| Parameter | Method A[3] | Method B[4] | Method C[1] | Method D[5] |
| Column | Thermo Scientific C18 (150 x 4.6 mm, 8.5 µm) | LiChrospher 60 RP | Eclipse XDB-12 C18 (150 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol (B129727): Ammonium (B1175870) acetate (B1210297) buffer (75:25 v/v) | 0.01 mol/L Ammonium acetate (pH 4.4): Acetonitrile (35:65 v/v) | Distilled water: Acetonitrile (10:90 v/v) | Acetonitrile: Phosphate buffer (pH 4.0) (70:30 v/v) |
| Flow Rate | 0.7 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 262 nm | UV at 263 nm | UV at 263 nm | UV at 264 nm |
| Linearity Range | 1-100 µg/mL | 10.0-30.0 µg/mL | 6.25-225.0 µg/mL | 5-30 µg/mL |
| LOD | 3.17 (S/N ratio) | Not Reported | 4.18 µg/mL | Not Reported |
| LOQ | 10.3 (S/N ratio) | Not Reported | 12.66 µg/mL | Not Reported |
| Accuracy (% Recovery) | Not Reported | 100.5 ± 1.10 | 101.26 ± 0.56 | Not Reported |
| Retention Time | 2.415 min | Not Reported | 5.2 min | 2.28 min |
Table 2: Performance of a UPLC-MS/MS Method for Pramipexole Analysis in Human Plasma [6]
| Parameter | Performance Characteristic |
| Column | Acquity UPLC® BEH Amide (1.7 µm, 2.1 x 50 mm) |
| Mobile Phase | 0.1% Formic acid in Water: Acetonitrile (15:85 v/v) |
| Flow Rate | 0.4 mL/min |
| Detection | Mass Spectrometry (Transitions: 212.1 → 153.1 for Pramipexole) |
| Linearity | r > 0.997 |
| LLOQ | 20.12 pg/mL |
Experimental Protocols
Detailed methodologies are crucial for the successful transfer and validation of analytical methods across different laboratories. Below are representative experimental protocols for HPLC-UV and forced degradation studies.
Protocol 1: Representative RP-HPLC Method for Pramipexole Quantification[3]
-
Chromatographic System: An HPLC system equipped with a UV detector and a Thermo Scientific C18 column (150 x 4.6 mm, 8.5 µm) maintained at ambient temperature.
-
Mobile Phase: A mixture of methanol and ammonium acetate buffer (75:25 v/v). The buffer is prepared by dissolving 2g of ammonium acetate in 1000 mL of water and adjusting the pH to 4.5 with glacial acetic acid. The mobile phase should be filtered and degassed before use.[3]
-
Flow Rate: 0.7 mL/min.
-
Detection: UV detection at 262 nm.
-
Standard Solution Preparation: Accurately weigh and dissolve the Pramipexole reference standard in the mobile phase to obtain a known concentration (e.g., 50 µg/mL).[3]
-
Sample Preparation: For tablet dosage forms, weigh and finely powder a sufficient number of tablets. Dissolve an amount of powder equivalent to a target concentration of Pramipexole in the mobile phase. Sonicate to ensure complete dissolution and filter through a 0.45 µm filter before injection.[1]
-
System Suitability: Inject the standard solution multiple times to ensure the validity of the analytical procedure. Parameters like retention time, peak area, and tailing factor should be monitored.[3]
Protocol 2: Forced Degradation Studies for Stability-Indicating Method Validation
Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of an analytical method.[2]
-
Acid Hydrolysis: Dissolve Pramipexole in 0.1 M Hydrochloric Acid and reflux at 80°C for 2 hours. Cool and neutralize with 0.1 M Sodium Hydroxide.
-
Base Hydrolysis: Dissolve Pramipexole in 0.1 M Sodium Hydroxide and reflux at 80°C for 2 hours. Cool and neutralize with 0.1 M Hydrochloric Acid.
-
Oxidative Degradation: Dissolve Pramipexole in a solution of 3% Hydrogen Peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid Pramipexole drug substance in a hot air oven at 105°C for 24 hours.
-
Photolytic Degradation: Expose the Pramipexole drug substance (solid and in solution) to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: After degradation, dilute the samples with the mobile phase to a suitable concentration for HPLC analysis to assess the separation of degradation products from the main Pramipexole peak.
Inter-Laboratory Cross-Validation Workflow
A successful inter-laboratory cross-validation study ensures that an analytical method is robust and transferable. The following diagram illustrates a typical workflow for such a study.
Caption: A typical workflow for an inter-laboratory cross-validation study.
This guide provides a foundational comparison of analytical methods for Pramipexole. For a formal inter-laboratory cross-validation, it is imperative that all participating laboratories adhere strictly to a single, detailed, and collaboratively agreed-upon analytical protocol. The data presented herein can aid in the selection of a candidate method for such a rigorous validation process.
References
Performance of Pramipexole-d7 as an Internal Standard in Bioanalysis of Tissue Homogenates: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioanalytical studies, the selection of an appropriate internal standard is critical for achieving accurate and reliable quantification of analytes in complex biological matrices. This guide provides a comparative overview of the performance of Pramipexole-d7, a deuterated analog of the dopamine (B1211576) agonist Pramipexole (B1678040), as an internal standard in various tissue homogenates. The data presented herein is synthesized from published bioanalytical method validation studies.
Pramipexole-d7 is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification of Pramipexole. Its utility stems from its near-identical physicochemical properties to the parent drug, while its increased mass allows for distinct detection by the mass spectrometer. This co-elution and similar ionization response are key to correcting for variability during sample preparation and analysis.
Comparative Performance Data
The performance of a deuterated internal standard is primarily assessed based on its stability, recovery, and the matrix effect it experiences in comparison to the analyte. While direct comparative studies of Pramipexole-d7 across multiple tissue homogenates are limited in publicly available literature, data from studies on plasma and general tissue homogenates provide valuable insights into its suitability. The following table summarizes key performance metrics for deuterated Pramipexole analogs used as internal standards.
| Performance Metric | Matrix | Deuterated Analog | Observation | Reference |
| Linearity | Mouse Plasma & Tissues | Pramipexole-d3 | Assay linear in the concentration range of 0.05-100 ng/mL. | [1] |
| Human Plasma | Pramipexole-d5 | Standard curves were linear from 5 to 1000 pg/mL. | [2] | |
| Accuracy & Precision | Mouse Plasma & Tissues | Pramipexole-d3 | Intra- and inter-day precision and accuracy met acceptance criteria. | [1] |
| Human Plasma | Pramipexole-d5 | Intra-day and inter-day relative standard deviation was less than 8.5%, and accuracy was in the range of -7.67% and 7.35% in terms of relative error. | [2] | |
| Matrix Effect | Mouse Plasma & Tissues | Pramipexole-d3 | A robust and sensitive LC-MS/MS assay without matrix effect was developed for accurate measurements of pramipexole in mouse plasma and tissue samples. | [1] |
| Human Plasma | Pramipexole-d5 | Recovery, specificity, matrix effect and stability met the guiding principles and criteria of NMPA. | [2] | |
| Recovery | Rat Plasma | Pramipexole | The recovery of pramipexole from plasma ranged from 82.4 ± 7.1 to 87.8 ± 5.7%. While this is for the parent drug, similar recovery is expected for the deuterated internal standard. | [3] |
Experimental Methodologies
The successful application of Pramipexole-d7 as an internal standard is contingent on a robust and validated bioanalytical method. Below are representative experimental protocols for sample preparation and LC-MS/MS analysis of Pramipexole in biological matrices.
Sample Preparation: Protein Precipitation and Solid-Phase Extraction
This method is effective for cleaning up complex samples like tissue homogenates and plasma, minimizing matrix effects.[1]
-
Homogenization: Tissue samples are homogenized in an appropriate buffer to create a uniform suspension.
-
Internal Standard Spiking: A known concentration of Pramipexole-d7 is added to the tissue homogenate or plasma sample.
-
Protein Precipitation: Proteins are precipitated by adding a solvent such as acetonitrile. The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE): The supernatant from the protein precipitation step is loaded onto a weak cation exchange SPE cartridge.
-
Washing: The cartridge is washed to remove interfering substances.
-
Elution: Pramipexole and Pramipexole-d7 are eluted from the cartridge.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and then reconstituted in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical parameters for the chromatographic separation and mass spectrometric detection of Pramipexole and its deuterated internal standard.
-
Chromatographic Column: A C18 or a cyano (CN) column is often used for separation. For example, a Welch Ultimate® XB-CN column has been reported.[1]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile) is used. Isocratic elution is often sufficient.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective detection. The precursor to product ion transitions for Pramipexole (e.g., m/z 212.1 → 153.1) and Pramipexole-d7 would be monitored. The transition for a d5 analog has been reported as m/z 217.0 → 153.0.[2]
Visualizing the Workflow and Rationale
To better illustrate the processes involved, the following diagrams created using the DOT language visualize the experimental workflow and the logical relationship of using a deuterated internal standard.
Caption: Experimental workflow for the analysis of Pramipexole in tissue homogenates.
Caption: Rationale for using a deuterated internal standard for accurate quantification.
References
- 1. LC-MS/MS analysis of pramipexole in mouse plasma and tissues: elimination of lipid matrix effects using weak cation exchange mode based solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of pramipexole in human plasma by UPLC-MS/MS and the bioequivalence study of two sustained release tables [ywfx.nifdc.org.cn]
- 3. Development and validation of GC/MS method for determination of pramipexole in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Protein Precipitation vs. Solid-Phase Extraction for Pramipexole Sample Preparation
For researchers, scientists, and drug development professionals, selecting the optimal sample preparation method is a critical step in achieving accurate and robust quantification of pharmaceutical compounds like Pramipexole (B1678040). This guide provides a comparative analysis of two common techniques: protein precipitation (PPT) and solid-phase extraction (SPE), supported by experimental data to inform your method development.
Pramipexole, a non-ergot dopamine (B1211576) agonist, requires sensitive and specific analytical methods for its quantification in biological matrices. The complexity of these matrices, particularly plasma and tissue homogenates, necessitates an effective sample cleanup to minimize interference and ensure reliable results, especially when using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This guide delves into the principles, advantages, and limitations of protein precipitation and solid-phase extraction for Pramipexole analysis, presenting a compilation of performance data from various studies.
Methodologies at a Glance: Protein Precipitation vs. Solid-Phase Extraction
Protein precipitation is a straightforward and rapid method for removing proteins from a biological sample. It involves the addition of a precipitating agent, typically an organic solvent like acetonitrile (B52724) or an acid such as trichloroacetic acid, to denature and precipitate proteins. Following centrifugation, the supernatant containing the analyte of interest is collected for analysis. While simple and cost-effective, PPT can be less effective at removing other matrix components, such as phospholipids (B1166683), which can lead to significant matrix effects in LC-MS/MS analysis.
Solid-phase extraction, in contrast, is a more selective technique that separates components of a mixture based on their physical and chemical properties. The sample is passed through a solid sorbent which retains the analyte, while interfering substances are washed away. The analyte is then eluted with a different solvent. SPE is known for providing cleaner extracts, thereby reducing matrix effects and potentially improving the sensitivity and reproducibility of the assay.
Quantitative Performance Comparison
The choice between PPT and SPE often involves a trade-off between simplicity and the cleanliness of the final extract. The following table summarizes key performance parameters for Pramipexole analysis using different sample preparation techniques, including a combination of PPT and SPE, as reported in the literature.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | PPT followed by SPE | Liquid-Liquid Extraction (LLE) |
| Analyte Recovery | Can be high, but variable. | Generally high and reproducible. | High | 79.4% - 87.0%[1] |
| Matrix Effect | High potential for ion suppression due to residual phospholipids.[2] | Significant reduction in matrix effects.[3] | Dramatically decreased levels of residual matrix components.[3] | Moderate |
| Lower Limit of Quantification (LLOQ) | Dependent on subsequent cleanup and analytical method. | 0.05 ng/mL[3] | 0.05 ng/mL[3] | 0.10 ng/mL[1] |
| Simplicity & Speed | High | Moderate | Low | Moderate |
| Cost | Low | High | High | Moderate |
Experimental Protocols
Below are representative experimental protocols for the analysis of Pramipexole in biological matrices using protein precipitation and solid-phase extraction.
Protein Precipitation Protocol
This protocol is a general representation and may require optimization for specific applications.
-
Sample Preparation: To 100 µL of plasma sample, add an internal standard.
-
Precipitation: Add 300 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.
Solid-Phase Extraction Protocol
This protocol is based on a method for Pramipexole analysis in mouse plasma and tissues.[3]
-
Protein Precipitation (Initial Step): Plasma samples are first subjected to protein precipitation with an organic solvent.
-
SPE Cartridge: A weak cation exchange SPE cartridge is used.
-
Cartridge Conditioning: The SPE cartridge is conditioned according to the manufacturer's instructions, typically with methanol (B129727) followed by water.
-
Sample Loading: The supernatant from the protein precipitation step is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed to remove residual interfering compounds.
-
Elution: Pramipexole is eluted from the cartridge using an appropriate elution solvent.
-
Analysis: The eluate is then evaporated, reconstituted, and analyzed by LC-MS/MS.
Discussion and Recommendations
For the analysis of Pramipexole, the choice between protein precipitation and solid-phase extraction depends on the specific requirements of the assay.
Protein precipitation offers a rapid and cost-effective method for sample preparation. However, it is often associated with significant matrix effects, which can compromise the accuracy and precision of the analytical method, especially at low concentrations. The co-extraction of phospholipids is a major drawback of this technique.[2]
Solid-phase extraction , particularly when using a selective sorbent like a weak cation exchange resin for a basic compound like Pramipexole, provides a much cleaner sample.[3] This results in a significant reduction of matrix effects, leading to improved assay sensitivity, accuracy, and robustness.[3] While more time-consuming and costly than PPT, the superior data quality often justifies the additional effort and expense, especially for regulated bioanalysis and studies requiring low detection limits.
In some cases, a combined approach of initial protein precipitation followed by solid-phase extraction can be highly effective.[3] The initial PPT step removes the bulk of the proteins, preventing them from clogging the SPE cartridge, while the subsequent SPE step provides the necessary selectivity to remove other interfering substances. This combined method has been shown to significantly reduce matrix effects from components like glycerophosphocholines and lysoglycerophosphocholines in the analysis of Pramipexole.[3]
References
Safety Operating Guide
Proper Disposal of Pramipexole-d7 Dihydrochloride: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the proper disposal of Pramipexole-d7 dihydrochloride (B599025), a deuterated analog of Pramipexole, a dopamine (B1211576) agonist. The following information is intended for researchers, scientists, and drug development professionals to facilitate safe handling and disposal, thereby minimizing environmental impact and ensuring workplace safety.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Pramipexole-d7 dihydrochloride with appropriate personal protective equipment (PPE). This compound is harmful if swallowed and may cause drowsiness or dizziness.[1][2]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or glasses. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if dust is generated. |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2][3] Avoid direct contact with skin and eyes.[4]
II. Step-by-Step Disposal Protocol
The primary method for the disposal of Pramipexole-d7 dihydrochloride is through a licensed professional waste disposal service.[4] Do not dispose of this chemical into drains or the environment, as it is harmful to aquatic life.[1]
1. Waste Collection and Storage:
- Collect all waste Pramipexole-d7 dihydrochloride, including surplus material and contaminated consumables (e.g., weigh boats, pipette tips), in a designated, clearly labeled, and sealed waste container.
- Store the waste container in a secure, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6]
2. Handling Spills:
- In the event of a spill, ensure the area is well-ventilated and wear the appropriate PPE.
- Avoid generating dust.[6]
- Carefully sweep or vacuum the spilled solid material and place it into the designated hazardous waste container.[5][6]
- Clean the spill area thoroughly with a suitable solvent or detergent and collect the cleaning materials as contaminated waste.
3. Disposal of Contaminated Packaging:
- Empty containers and liners may retain product residues.
- These should be treated as hazardous waste and disposed of in the same manner as the unused product.[4][7]
4. Final Disposal:
- Arrange for the collection and disposal of the hazardous waste container by a licensed and certified chemical waste disposal company.
- Ensure all local, state, and federal regulations for hazardous waste disposal are followed.
III. Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of Pramipexole-d7 dihydrochloride.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. sciegenpharm.com [sciegenpharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
